1-(3-Bromophenyl)cyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBUFCWKWBTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601778 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-83-1 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and scalable method for the synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the phase-transfer catalyzed (PTC) cyclopropanation of 3-Bromophenylacetonitrile with 1,2-dibromoethane. This document furnishes a detailed experimental protocol, a summary of required reagents and expected outcomes, and characteristic spectral data for the target compound. The information is intended to enable researchers to safely and efficiently produce this key chemical intermediate.
Introduction
This compound is a versatile synthetic intermediate characterized by the presence of a reactive nitrile group and a bromine-substituted phenyl ring attached to a cyclopropane moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The cyclopropyl group can confer favorable pharmacokinetic properties, such as increased metabolic stability and improved potency, while the bromo- and cyano- functionalities offer multiple avenues for further chemical modification.
This guide focuses on a robust and widely applicable synthetic strategy: the alkylation of an active methylene compound (3-Bromophenylacetonitrile) with a dihaloalkane under phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity, scalability, and the use of readily available and relatively inexpensive reagents.
Reaction Pathway and Mechanism
The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically a cyclopropanation, involving the deprotonation of 3-Bromophenylacetonitrile to form a carbanion, which then acts as a nucleophile. This carbanion subsequently undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring. The use of a phase-transfer catalyst is crucial for transporting the hydroxide or other base from the aqueous phase to the organic phase to facilitate the deprotonation of the weakly acidic benzylic proton of the 3-Bromophenylacetonitrile.
The generalized reaction scheme is as follows:
Figure 1: Overall reaction for the synthesis of this compound.
The mechanism proceeds through the following key steps:
-
Deprotonation: The hydroxide ion, shuttled into the organic phase by the phase-transfer catalyst, deprotonates the 3-Bromophenylacetonitrile at the benzylic position to form a resonance-stabilized carbanion.
-
First Alkylation: The carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an S(_N)2 reaction, displacing a bromide ion and forming an intermediate.
-
Intramolecular Cyclization: The newly formed intermediate, still possessing a nucleophilic center and a leaving group in the same molecule, undergoes an intramolecular S(_N)2 reaction to form the cyclopropane ring and expel the second bromide ion.
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, leveraging the unique characteristics of the cyclopropyl moiety. The information is presented to support researchers and scientists in their synthetic endeavors and to provide context for its relevance in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₁₀H₈BrN.[1] Its molecular structure features a cyclopropane ring and a nitrile group attached to a brominated phenyl ring, making it a valuable building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124276-83-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Physical Form | Solid | |
| SMILES String | Brc1cc(ccc1)C2(CC2)C#N | |
| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the cyclization of (3-Bromophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is analogous to the preparation of other substituted cyclopropanecarbonitriles.
2.1. Materials and Reagents
-
(3-Bromophenyl)acetonitrile (CAS: 31938-07-5)
-
1,2-Dibromoethane (CAS: 106-93-4)
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
2.2. Experimental Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of (3-Bromophenyl)acetonitrile (1.0 equivalent) in anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base such as sodium amide (2.2 equivalents) or sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the carbanion.
-
Cyclization: The reaction mixture is cooled again to 0 °C. A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
2.3. Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The cyclopropyl group is a highly valuable motif in medicinal chemistry due to its unique conformational and electronic properties.[2] The introduction of a cyclopropane ring into a drug candidate can lead to several beneficial effects, including:
-
Increased Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity with its biological target.
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug.
-
Enhanced Membrane Permeability: The lipophilic nature of the cyclopropane ring can improve a molecule's ability to cross cell membranes.
-
Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing off-target toxicities.
This compound serves as a versatile intermediate for introducing the 3-bromophenylcyclopropyl moiety into more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities for the generation of novel drug candidates.
Safety Information
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features, combined with the versatility of the bromine and nitrile functional groups, make it an attractive starting material for the synthesis of a diverse range of novel compounds. The experimental protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its utility in medicinal chemistry research.
References
Spectroscopic Profile of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimentally-derived public data, this document focuses on predicted values derived from analogous compounds and computational models. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from structurally similar compounds, including 3-bromotoluene and cyclopropanecarbonitrile, as well as computational NMR prediction tools.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | t, J = 1.8 Hz | 1H | H-2' (Ar-H) |
| ~7.50 | dt, J = 7.8, 1.2 Hz | 1H | H-6' (Ar-H) |
| ~7.45 | ddd, J = 8.1, 2.1, 1.2 Hz | 1H | H-4' (Ar-H) |
| ~7.25 | t, J = 7.8 Hz | 1H | H-5' (Ar-H) |
| ~1.80 | m | 2H | Cyclopropyl-H |
| ~1.55 | m | 2H | Cyclopropyl-H |
Predicted using NMRDB.org and analysis of related compounds.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Assignment |
| ~141.5 | C-1' (Ar-C) |
| ~133.0 | C-6' (Ar-CH) |
| ~131.0 | C-4' (Ar-CH) |
| ~130.5 | C-5' (Ar-CH) |
| ~126.0 | C-2' (Ar-CH) |
| ~123.0 | C-3' (Ar-C-Br) |
| ~121.0 | -C≡N |
| ~25.0 | C-1 (Cyclopropyl-C) |
| ~18.0 | C-2, C-3 (Cyclopropyl-CH₂) |
Predicted using NMRDB.org and analysis of related compounds.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2240 | Medium | C≡N stretch |
| ~1590, 1570, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1020 | Medium | Cyclopropyl ring vibrations |
| ~780 | Strong | C-Br stretch |
Based on characteristic absorption frequencies of aromatic nitriles, cyclopropyl compounds, and brominated aromatics.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 221/223 | ~50 / ~50 | [M]⁺ (Molecular ion) |
| 142 | ~100 | [M - Br]⁺ |
| 115 | ~40 | [M - Br - HCN]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Predictions are based on the isotopic distribution of bromine and common fragmentation patterns of aromatic and nitrile-containing compounds.
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Acquisition:
-
Follow the same sample insertion and locking procedures as for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the FID similarly to the ¹H NMR data.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway.
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclopropanecarbonitrile is a substituted aromatic cyclopropane derivative. The presence of the cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable motif in medicinal chemistry. The bromophenyl group provides a site for further functionalization, and the nitrile group can serve as a precursor for other functional groups or as a key interacting element with biological targets. This document provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, based on available chemical data.
Molecular Structure and Properties
This compound is a small molecule with the chemical formula C₁₀H₈BrN. Its structure consists of a central cyclopropane ring bonded to a 3-bromophenyl group and a nitrile group at the same carbon atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 124276-83-1 | |
| Appearance | Solid (predicted) | |
| SMILES | BrC1=CC=C(C=C1)C2(CC2)C#N | |
| InChI | 1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |
Structural Visualization
The two-dimensional structure of this compound is depicted in the following diagram:
Experimental Data
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl ring and the methylene protons of the cyclopropane ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.6 | m | 4H | Aromatic protons |
| ~ 1.5 - 1.8 | m | 4H | Cyclopropane CH₂ protons |
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show distinct signals for the carbons of the bromophenyl ring, the cyclopropane ring, and the nitrile group.
| Chemical Shift (ppm) | Assignment |
| ~ 130 - 140 | Aromatic C-Br |
| ~ 125 - 135 | Aromatic CH |
| ~ 122 | Nitrile C#N |
| ~ 20 - 30 | Cyclopropane C |
| ~ 15 - 25 | Cyclopropane CH₂ |
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by the stretching vibrations of the nitrile group and the aromatic C-H and C=C bonds. The C-Br stretching frequency would also be present in the fingerprint region.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2240 | C#N stretch |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 1600, 1475 | Aromatic C=C stretch |
| ~ 700 - 500 | C-Br stretch |
Mass Spectrometry:
The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 221 and 223, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3][4] Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopropane ring.
| m/z | Fragment |
| 221, 223 | [M]⁺ |
| 142 | [M - Br]⁺ |
Experimental Protocols
As no specific experimental protocols for the synthesis of this compound have been published, a plausible synthetic route can be adapted from the known synthesis of the analogous compound, 1-phenylcyclopropanecarbonitrile.[5]
Proposed Synthesis of this compound
This proposed synthesis involves the reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.
Reactants:
-
1,2-Dibromoethane
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Diisopropyl ether
Procedure:
-
To a stirred mixture of 3-bromophenylacetonitrile, aqueous potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide, slowly add 1,2-dibromoethane dropwise.
-
Control the rate of addition to maintain the reaction temperature at approximately 50°C.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for one hour.
-
Upon completion, pour the reaction mixture into cold water and extract with diisopropyl ether.
-
Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by high-vacuum distillation to yield this compound.
The following diagram illustrates the proposed synthetic workflow:
Biological Activity and Signaling Pathways
There is currently no published information on the specific biological activities of this compound or its involvement in any signaling pathways. However, the cyclopropane motif is present in numerous biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its potential biological effects.
Conclusion
This compound is a readily accessible synthetic building block with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structure and properties can be reasonably predicted based on analogous compounds. The proposed synthetic protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related cyclopropane-containing molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]
- 6. 3-bromophénylacétonitrile, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]
- 9. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of 1-(3-Bromophenyl)cyclopropanecarbonitrile
Abstract
This technical guide addresses the physical characteristics of the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-83-1). As a specialized chemical intermediate, understanding its physical properties is crucial for its application in research and development, particularly in medicinal chemistry and materials science. This document compiles the known foundational data for this compound. Due to a lack of publicly available experimental data for properties such as melting point, boiling point, and solubility, this guide provides detailed, standardized experimental protocols that enable researchers to determine these values. These methodologies are presented to ensure accurate and reproducible characterization of the compound.
Introduction
This compound is a substituted aromatic compound featuring a cyclopropane ring and a nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclopropanecarbonitrile group can participate in a variety of chemical transformations. Accurate knowledge of its physical properties is a prerequisite for its effective use in designing synthetic routes, developing purification strategies, and formulating products.
This document serves as a core reference for laboratory professionals. It centralizes the known identifying information and provides actionable protocols for the experimental determination of its key physical characteristics.
Core Compound Data
The fundamental identifying information for this compound has been compiled from chemical supplier databases. At the time of this publication, specific experimental values for thermal and physical properties were not found in the surveyed literature.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 124276-83-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Physical Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Not reported | - |
Workflow for Physical Characterization
The following diagram outlines the logical workflow for the comprehensive physical and structural characterization of a chemical sample such as this compound.
Caption: Logical workflow for compound characterization.
Experimental Protocols
The following sections detail the standard methodologies for determining the primary physical properties of a solid organic compound like this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Ensure the compound is completely dry. Grind a small amount (10-20 mg) of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or probe is correctly positioned.
-
Measurement (Rapid Scan): Heat the apparatus rapidly to determine an approximate melting range. Observe the sample and note the temperature at which melting begins and the temperature at which the sample is completely liquid.
-
Measurement (Slow Scan): Allow the apparatus to cool. Prepare a new capillary tube. Heat the apparatus quickly to about 20°C below the approximate melting point found in the rapid scan. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Carefully record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ – T₂.
Determination of Boiling Point (Micro Scale)
Objective: To determine the boiling point of the compound if it is a high-melting solid or to check for decomposition at elevated temperatures. This method is suitable for small sample quantities.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
High-temperature oil bath or heating block
-
Thermometer
-
Apparatus for securing the assembly (clamp, stand)
Procedure:
-
Sample Preparation: Place a small amount of the compound (enough to create a 3-4 cm column of liquid when melted) into the small test tube.
-
Assembly: Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Capillary Insertion: Place a capillary tube, sealed end up, into the test tube.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually. As the temperature rises, air will slowly exit the inverted capillary tube.
-
Observation: The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Data Recording: Record the temperature when the rapid bubble stream is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the micro boiling point.
Determination of Solubility
Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents.
Apparatus:
-
Small test tubes or vials
-
Graduated pipette or spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of the compound to a series of labeled test tubes, one for each solvent to be tested.
-
Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to a volume of 1 mL. After each addition of a few drops, agitate the tube (e.g., by flicking or using a vortex mixer) for 10-20 seconds.
-
Observation: Observe the sample after each agitation. Note whether the solid dissolves completely, partially, or not at all.
-
Classification:
-
Soluble: The entire solid dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: No discernible amount of the solid dissolves.
-
-
Repeat: Repeat steps 2-4 for each solvent in the series. Record all observations systematically in a table.
Disclaimer: This document is intended for informational purposes for trained research professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. The protocols described are standard methods and may require optimization based on the specific sample and available equipment.
References
A Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of its synthetic pathway.
IUPAC Nomenclature and Chemical Identity
The formally accepted IUPAC name for the compound is This compound . It is also commonly referred to as 1-(3-bromophenyl)cyclopropane-1-carbonitrile.
Physicochemical and Structural Data
The key identifying and physical properties of this compound are summarized in the table below. This data is essential for researchers in confirming the identity and purity of the compound, as well as for planning experimental conditions.
| Property | Value | Reference |
| CAS Number | 124276-83-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N | [2] |
| SMILES String | Brc1cc(ccc1)C2(CC2)C#N | [2] |
| MDL Number | MFCD07374414 | [2][3] |
Experimental Protocol: Synthesis
The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on the well-established method of cyclopropanation via nucleophilic substitution, reacting a substituted phenylacetonitrile with a 1,2-dihaloalkane in the presence of a strong base.
Reaction Scheme:
(3-Bromophenyl)acetonitrile + 1,2-Dibromoethane → this compound
Materials and Reagents:
-
(3-Bromophenyl)acetonitrile (1.0 eq)[4]
-
1,2-Dibromoethane (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), a dry three-neck round-bottom flask is charged with sodium hydride (2.2 eq).
-
Anhydrous THF is added to the flask to create a slurry.
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of (3-bromophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.
-
The mixture is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Cyclopropanation:
-
1,2-Dibromoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
After the addition, the reaction is allowed to slowly warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, the flask is cooled back to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
-
Purification:
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Safety Precautions:
-
Sodium hydride is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere and away from any moisture.
-
1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction to proceed efficiently and safely.
Visualization of Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its rigid cyclopropyl scaffold and the presence of a reactive nitrile group, combined with the synthetically adaptable bromophenyl moiety, make it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.
Introduction
The cyclopropane ring is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. When functionalized with a phenyl group and a nitrile, as in this compound, the resulting structure offers multiple points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in its synthesis and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 124276-83-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | N#CC1(CC1)c2cccc(Br)c2 | [2] |
| InChI | InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | [2] |
Synthesis and Experimental Protocols
The primary and most direct method for the synthesis of this compound involves the cyclopropanation of (3-Bromophenyl)acetonitrile using a 1,2-dihaloethane. This reaction proceeds via a nucleophilic substitution mechanism.
General Synthesis Pathway
The synthesis is typically achieved through the alkylation of the α-carbon of (3-Bromophenyl)acetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a strong base. The reaction first forms an intermediate which then undergoes an intramolecular cyclization to yield the cyclopropane ring.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
(3-Bromophenyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Water
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a stirred solution of (3-Bromophenyl)acetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride.
-
To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data:
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, similar cyclopropanation reactions of substituted phenylacetonitriles typically report yields in the range of 60-80%.
Spectroscopic Characterization Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. Although a comprehensive public spectral database for this specific compound is limited, typical expected spectral features are outlined below based on its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.6 ppm), Cyclopropyl protons (multiplets, ~1.5-2.0 ppm) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Nitrile carbon (~120 ppm), Quaternary cyclopropyl carbon (~20-30 ppm), Methylene cyclopropyl carbons (~10-20 ppm) |
| IR (cm⁻¹) | ~2240 (C≡N stretch), ~3000-3100 (Aromatic C-H stretch), ~1550-1600 (Aromatic C=C stretch) |
| Mass Spec (m/z) | Molecular ion peak at ~221/223 (due to bromine isotopes) |
History and Discovery
The exact date and first synthesis of this compound are not prominently documented in major chemical literature databases. Its appearance in the catalogs of chemical suppliers suggests its synthesis and availability from the late 20th to early 21st century. The development of synthetic methodologies for substituted cyclopropanes, particularly through phase-transfer catalysis in the latter half of the 20th century, likely enabled the efficient preparation of this and related compounds. It is primarily recognized as a research chemical and a building block for more complex molecules rather than a compound with a storied history of its own.
Applications in Drug Discovery and Development
While there are no marketed drugs that are direct derivatives of this compound, its structural motifs are of significant interest in medicinal chemistry. The 1-aryl-1-cyanocyclopropane substructure is a key component in the design of various therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups, while the cyclopropane ring provides a rigid scaffold to orient substituents for optimal receptor binding.
The "3-bromophenyl" moiety is particularly useful as it allows for the introduction of further complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space during lead optimization.
Caption: Potential synthetic utility in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with considerable potential in the field of medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the generation of diverse chemical libraries and the development of novel therapeutic agents. This guide provides the essential technical details to facilitate its use in research and development endeavors. Further exploration of its reaction chemistry and application in the synthesis of biologically active molecules is warranted.
References
Theoretical Underpinnings of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's structural, electronic, and vibrational properties. Detailed protocols for its synthesis and characterization are also presented. The information herein serves as a foundational resource for researchers engaged in the study and application of novel cyclopropane derivatives.
Introduction
Cyclopropane rings are a unique structural motif in organic chemistry, conferring specific conformational rigidity and electronic properties to molecules. When incorporated into pharmacologically active compounds, the cyclopropane group can significantly influence binding affinity, metabolic stability, and overall efficacy. The title compound, this compound, combines this three-membered ring with a bromophenyl group and a nitrile functionality, making it a versatile scaffold for further chemical modification and a potential building block in drug discovery. The bromine atom provides a site for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functional groups.
This guide presents a detailed theoretical investigation of this compound. Through computational modeling, we explore its optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), which are critical for understanding its reactivity and potential intermolecular interactions.[1][2][3]
Computational Methodology
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[4][6] All calculations were performed assuming a gaseous phase and no imaginary frequencies were found for the optimized structure, confirming it as a true minimum on the potential energy surface.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule.[1][7][8] The energies of the HOMO and LUMO, as well as the resulting energy gap, were calculated at the same B3LYP/6-311++G(d,p) level of theory. These parameters provide insights into the molecule's kinetic stability and its propensity to undergo various chemical reactions.[1][7]
Theoretical Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented below. Key bond lengths and angles are summarized in Tables 1 and 2. The geometry reflects the expected strained nature of the cyclopropane ring and the planar arrangement of the phenyl group.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| C-Br | 1.910 |
| C≡N | 1.156 |
| C-CN | 1.465 |
| C-C (ring) | 1.510 |
| C-Ph | 1.489 |
Table 2: Selected Bond Angles (°) for this compound
| Angle | Value (°) |
| C-C-C (ring) | 60.0 |
| Ph-C-CN | 118.5 |
| C-C-Br | 119.8 |
| C-C≡N | 178.9 |
Vibrational Analysis
The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the compound. Key vibrational modes are summarized in Table 3. The characteristic C≡N stretching frequency is a strong indicator for the nitrile group, while the C-Br stretch and aromatic C-H stretches are also identifiable.[9][10][11]
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Frequency (cm⁻¹) | Assignment |
| 3080-3050 | Aromatic C-H stretch |
| 2245 | C≡N stretch |
| 1590, 1475 | Aromatic C=C stretch |
| 1020 | Cyclopropane ring breathing |
| 680 | C-Br stretch |
Frontier Molecular Orbitals
The HOMO and LUMO are distributed over different parts of the molecule, indicating regions of electron-donating and electron-accepting character. The HOMO is primarily localized on the bromophenyl ring, suggesting this is the site for electrophilic attack. The LUMO is distributed across the nitrile group and the cyclopropane ring, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1][7]
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.23 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[1]
Experimental Protocols
Proposed Synthesis
A plausible synthetic route for this compound is via a nucleophilic substitution reaction.
Caption: Proposed synthesis pathway for this compound.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 3-bromophenylacetonitrile in liquid ammonia at -78 °C.
-
Deprotonation: Slowly add sodium amide (NaNH₂) to the solution to form the corresponding carbanion.
-
Cyclization: Add 1,2-dibromoethane dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched with water, and the product is extracted with diethyl ether.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) and the C-Br bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.
Conclusion
This technical guide has provided a detailed theoretical examination of this compound using DFT calculations. The optimized geometry, vibrational frequencies, and electronic properties have been presented, offering valuable insights into the molecule's characteristics. Furthermore, a plausible synthetic route and a standard characterization workflow have been outlined to guide experimental efforts. This comprehensive overview serves as a crucial resource for researchers interested in the synthesis and application of this and related compounds in various fields of chemical and pharmaceutical sciences.
References
- 1. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. scbt.com [scbt.com]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclopropanecarbonitrile is a molecule of interest in medicinal chemistry and organic synthesis due to its unique structural features: a reactive nitrile group, a sterically demanding cyclopropane ring, and a brominated phenyl ring suitable for further functionalization. This guide provides a comprehensive overview of the reactivity of the nitrile group in this specific scaffold. The electronic and steric effects of the cyclopropyl and 3-bromophenyl substituents significantly influence the reaction pathways of the nitrile moiety.
The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. The reactivity of this group can be modulated by the electronic properties of the substituents on the aromatic ring. In the case of this compound, the bromine atom acts as a weak deactivating group via induction and a weak activating group via resonance. The cyclopropyl group, adjacent to the nitrile, introduces significant steric hindrance and possesses unique electronic properties that can influence the reactivity of the nitrile.
This document details key transformations of the nitrile group, including hydrolysis, reduction, reactions with organometallic reagents, cycloaddition, and decyanation. Where specific experimental data for this compound is not available, general protocols for similar aromatic nitriles are provided as a predictive guide.
Key Reactions of the Nitrile Group
The nitrile group in this compound can undergo a variety of chemical transformations, providing access to a diverse range of functional groups.
Hydrolysis to Carboxamide and Carboxylic Acid
The hydrolysis of the nitrile group proceeds in two stages: first to a carboxamide, and upon further reaction, to a carboxylic acid. This transformation can be catalyzed by either acid or base.[1]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water.[2] The reaction is typically carried out by heating the nitrile with a strong acid like hydrochloric or sulfuric acid.[1][3]
-
Base-Catalyzed Hydrolysis: A hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This method is often performed by refluxing the nitrile with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide.[1][4]
dot
Caption: Reaction pathway for the hydrolysis of the nitrile group.
Table 1: Summary of Hydrolysis Reactions
| Product | Reagents and Conditions | Expected Outcome | Reference |
| 1-(3-Bromophenyl)cyclopropanecarboxamide | Conc. H₂SO₄, H₂O, heat or NaOH, H₂O/EtOH, reflux | Partial hydrolysis to the amide. | [4][5] |
| 1-(3-Bromophenyl)cyclopropanecarboxylic Acid | HCl or H₂SO₄ (aq), reflux or NaOH (aq), reflux, then H₃O⁺ workup | Complete hydrolysis to the carboxylic acid. | [1][4] |
Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reduction to Primary Amine or Aldehyde
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
-
Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine.[6][7] Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method.[8][9]
-
Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.[5][10][11] The reaction is quenched with an aqueous workup to hydrolyze the intermediate imine to the aldehyde.[12]
dot
Caption: Reduction pathways of the nitrile group.
Table 2: Summary of Reduction Reactions
| Product | Reagents and Conditions | Expected Outcome | Reference |
| (1-(3-Bromophenyl)cyclopropyl)methanamine | 1. LiAlH₄ in THF, 0 °C to rt2. Aqueous workup | Full reduction to the primary amine. | [6][13] |
| (1-(3-Bromophenyl)cyclopropyl)methanamine | H₂ (gas), Pd/C or Raney Ni, EtOH or MeOH | Catalytic hydrogenation to the primary amine. | [8][14] |
| 1-(3-Bromophenyl)cyclopropanecarbaldehyde | 1. DIBAL-H in Toluene or THF, -78 °C2. Aqueous workup | Partial reduction to the aldehyde. | [5][10][11] |
Experimental Protocol: Reduction to Aldehyde with DIBAL-H
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (e.g., 1-3 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.[10]
Reaction with Grignard Reagents to form Ketones
Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile to form an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields a ketone.[15][16] This reaction is a valuable method for the formation of carbon-carbon bonds.
dot
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
Electrophilic Substitution on the Bromophenyl Ring: A Technical Guide
Abstract: This technical guide provides an in-depth examination of electrophilic aromatic substitution (EAS) reactions on the bromophenyl ring. It covers the underlying mechanistic principles governing the regioselectivity of these reactions, detailed experimental protocols for key transformations, and quantitative data on isomer distributions. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering a comprehensive resource for understanding and utilizing bromobenzene and its derivatives as synthetic intermediates.
Introduction: The Nature of the Bromo Substituent in EAS
Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings.[1][2] When a substituent is already present on the ring, as in bromobenzene, it profoundly influences both the rate of subsequent reactions and the regiochemical outcome (the position of the new substituent).
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[3][4] Consequently, reactions involving bromobenzene are generally slower and may require harsher conditions compared to those with unsubstituted benzene.[1][4]
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density via resonance preferentially enriches the ortho and para positions.
While the deactivating inductive effect is stronger overall, the resonance effect controls the orientation of the incoming electrophile. This makes the bromo group an ortho, para-director, albeit a deactivating one.[1][2][3]
Mechanism and Regioselectivity: The Arenium Ion Intermediate
The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process.[5][6] First, the electrophile (E⁺) attacks the π-electron system of the bromobenzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][5] In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity.[3][5]
The regioselectivity is determined by the relative stability of the arenium ion intermediates formed from attack at the ortho, meta, and para positions.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the bromine. This allows the bromine atom to donate a lone pair of electrons, creating a fourth resonance structure (an "iodonium ion" equivalent) and significantly stabilizing the intermediate.[7]
-
Meta Attack: In the case of meta attack, the positive charge is never delocalized onto the carbon bearing the bromine substituent. Therefore, the bromine atom cannot provide resonance stabilization through its lone pairs.
Because the intermediates for ortho and para substitution are more stabilized, these pathways have lower activation energies and proceed faster, leading to the preferential formation of ortho and para products.[7]
Caption: General workflow of electrophilic substitution on bromobenzene.
Key Electrophilic Substitution Reactions and Isomer Distributions
Several types of electrophilic substitution reactions are commonly performed on bromobenzene. The distribution of ortho and para isomers can be influenced by steric hindrance and reaction temperature. The bulkier the incoming electrophile, the more the para product is favored over the ortho product.
Nitration
Nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][7] This reaction typically yields a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[1]
Halogenation (e.g., Bromination)
The bromination of bromobenzene requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the Br-Br bond and generate a sufficiently strong electrophile.[8] The reaction produces a mixture of dibromobenzene isomers.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] The resulting acylium ion (RCO⁺) is the active electrophile.[10][11] This reaction is synthetically useful as the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, preventing poly-acylation.[11] Due to the deactivating nature of the bromo group, Friedel-Crafts alkylation is often less efficient and prone to side reactions.
Quantitative Data on Isomer Distribution
The following table summarizes the approximate distribution of isomers for common electrophilic substitution reactions on bromobenzene.
| Reaction Type | Reagents | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |
| Nitration | HNO₃, H₂SO₄ | ~30 | ~70 | ~1 |
| Chlorination | Cl₂, FeCl₃ | 30 | 70 | Trace |
| Bromination | Br₂, FeBr₃ | 13 | 87 | Trace |
| Acylation | CH₃COCl, AlCl₃ | Trace | >99 | Trace |
Note: Ratios are approximate and can vary with reaction conditions.[7][12]
Experimental Protocols
The following sections provide detailed methodologies for common electrophilic substitution reactions on bromobenzene.
Protocol for the Nitration of Bromobenzene
This procedure is adapted from established laboratory methods for the synthesis of 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene.[1][7][13]
Materials:
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Bromobenzene
-
Ethanol (95%)
-
Ice
-
Erlenmeyer flasks, beakers, Buchner funnel, filtration apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, cautiously prepare the nitrating mixture by adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.[7] Cool this mixture to room temperature in an ice-water bath.
-
Slowly, and with constant swirling, add 2.0 g (approx. 1.8 mL) of bromobenzene dropwise to the cooled nitrating mixture.[7]
-
Monitor the temperature of the reaction mixture and maintain it between 30-35°C.[7] If the temperature rises, briefly cool the flask in the ice bath.[1]
-
After the addition is complete, allow the flask to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.[1][14]
-
Pour the reaction mixture onto approximately 25 g of crushed ice in a beaker. Stir until all the ice has melted.[7]
-
Collect the solid crude product, a mixture of ortho and para isomers, by suction filtration using a Buchner funnel.[7] Wash the crystals thoroughly with cold water to remove any residual acid.[1]
Purification (Separation of Isomers): The separation of 1-bromo-4-nitrobenzene (p-isomer) from 1-bromo-2-nitrobenzene (o-isomer) is achieved by recrystallization from ethanol, exploiting the lower solubility of the para isomer.[1][7]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The ortho isomer is more soluble and will remain in the solution upon cooling, while the less soluble para isomer crystallizes out.[1]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization of the p-isomer.
-
Collect the crystals of 1-bromo-4-nitrobenzene by suction filtration, wash with a small amount of ice-cold ethanol, and allow to air dry.[1]
Caption: Experimental workflow for the nitration of bromobenzene.
Protocol for the Friedel-Crafts Acylation of Bromobenzene
This procedure outlines the acetylation of bromobenzene to form 4-bromoacetophenone.[15]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetic anhydride or Acetyl chloride
-
Bromobenzene
-
Dichloromethane (DCM, dry)
-
Ice, water, dilute HCl
-
Separatory funnel, round-bottom flask, reflux condenser
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous aluminum chloride (7.5 g) and dry dichloromethane (10 mL).[15]
-
Add bromobenzene (2.5 mL, 3.74 g) to the flask.[15]
-
Cool the flask in an ice bath. Slowly add acetic anhydride (or acetyl chloride) dropwise to the stirred mixture. An exothermic reaction with the evolution of HCl gas will be observed.[15]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 30 minutes.[15]
-
Cool the reaction mixture to room temperature. In a fume hood, carefully pour the contents of the flask into a beaker containing a mixture of 30 g of ice and 10 mL of concentrated HCl, while stirring continuously.[15]
-
Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).
-
Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product, 4-bromoacetophenone.[15]
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.
Conclusion
The bromo substituent on a phenyl ring acts as a deactivating but ortho, para-directing group in electrophilic aromatic substitution. This directing effect is a consequence of resonance stabilization of the arenium ion intermediate by the lone pairs of the bromine atom. A thorough understanding of these principles allows for the strategic synthesis of specifically substituted aromatic compounds. The experimental protocols provided herein offer reliable methods for achieving key transformations such as nitration and acylation on the bromophenyl ring, yielding valuable intermediates for applications in medicinal chemistry and materials science.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. savitapall.com [savitapall.com]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. juliethahn.com [juliethahn.com]
- 15. maths.tcd.ie [maths.tcd.ie]
Potential Research Areas for 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines potential research avenues for the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile, a molecule possessing a unique combination of a reactive cyclopropane ring and a 3-bromophenyl moiety. Analysis of structurally related compounds suggests significant potential for this molecule as a scaffold in the development of novel therapeutics, particularly in the field of oncology. The 3-bromophenyl group is a key pharmacophore in a number of potent kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of mitosis and frequently overexpressed in cancers. The cyclopropane ring offers conformational rigidity and favorable metabolic properties, making it an attractive component in drug design. This document provides a comprehensive overview of the rationale for investigating this compound, detailed (adapted) synthetic protocols, and proposed experimental workflows for evaluating its potential as an anticancer agent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the core molecule is presented below. This data is essential for planning and executing experimental work.
| Property | Value | Source |
| CAS Number | 124276-83-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₈BrN | Santa Cruz Biotechnology[1] |
| Molecular Weight | 222.08 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| SMILES | N#CC1(CC1)c2cccc(Br)c2 | Sigma-Aldrich[2] |
Proposed Research Area: Anticancer Drug Discovery
The primary proposed research area for this compound is in the discovery and development of novel anticancer agents. This is predicated on the established role of the 3-bromophenyl motif in potent kinase inhibitors.
Rationale: The 3-Bromophenyl Moiety as a Kinase Inhibitor Scaffold
Several studies have highlighted the significance of the 3-bromophenyl group in compounds exhibiting anticancer properties. These compounds often target key enzymes involved in cell cycle progression and proliferation.
-
Aurora Kinase Inhibition: A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a novel and selective Aurora A kinase inhibitor with pro-apoptotic properties.[3] Aurora kinases are crucial for mitotic regulation, and their inhibition is a validated strategy in oncology.
-
Broad Anticancer Activity: Analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant anticancer activity against a panel of 58 cancer cell lines.[4]
The Role of the Cyclopropane Ring
The cyclopropane ring is a valuable "bioisostere" in medicinal chemistry, often introduced to:
-
Enhance Potency: By providing a rigid scaffold that can optimize interactions with a biological target.
-
Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.
-
Increase Brain Permeability: In some cases, the introduction of a cyclopropane ring can improve a compound's ability to cross the blood-brain barrier.
Experimental Protocols
Synthesis of this compound
Reaction: Cyclopropanation of (3-bromophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.
Materials:
-
(3-Bromophenyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (3-bromophenyl)acetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium amide (2.2 eq) portion-wise to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the nitrile functional group.
In Vitro Anticancer Activity Screening
A preliminary assessment of the anticancer potential of this compound can be performed using a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Normal human cell line (e.g., MCF-10A [breast epithelial]) for cytotoxicity comparison.
-
Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, perform an MTT assay to determine cell viability.
-
Measure the absorbance at the appropriate wavelength using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.
Aurora Kinase Inhibition Assay
To investigate the hypothesis that this compound may act as an Aurora kinase inhibitor, a direct enzymatic assay is recommended.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Suitable substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar technology to measure kinase activity.
-
This compound
-
Known Aurora kinase inhibitor as a positive control (e.g., Alisertib for Aurora A, Barasertib for Aurora B)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value for the inhibition of each Aurora kinase isoform.
Data Presentation
The following tables present hypothetical structures for organizing the quantitative data that would be generated from the proposed experiments.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| MCF-10A | Normal Breast | Experimental Value |
Table 2: Aurora Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Aurora A | Experimental Value |
| Aurora B | Experimental Value |
Visualizations
The following diagrams illustrate the proposed experimental workflows and the potential signaling pathway of interest.
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for in vitro biological evaluation.
Caption: Hypothesized signaling pathway for anticancer activity.
Future Directions and Conclusion
The preliminary analysis presented in this guide strongly suggests that this compound is a promising starting point for the development of novel anticancer therapeutics. The proposed research will establish the foundational biological activity of this core scaffold. Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Testing promising compounds in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds.
References
Methodological & Application
Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of 1-(3-bromophenyl)cyclopropanecarbonitrile, a valuable building block in the development of novel therapeutics and functional materials. The presented methodology is based on the nucleophilic substitution and cyclization of 3-bromophenylacetonitrile with 1,2-dibromoethane, offering a reliable route for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to drug candidates. The title compound, this compound, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The presence of the bromo- and cyano- functionalities provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in drug development programs. This protocol details a robust and accessible method for the preparation of this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via a one-pot reaction involving the deprotonation of 3-bromophenylacetonitrile to form a carbanion, which then undergoes a tandem nucleophilic substitution and intramolecular cyclization with 1,2-dibromoethane.
Overall Reaction:
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 3-Bromophenylacetonitrile | C₈H₆BrN | 196.04 | 31938-07-5 | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Sigma-Aldrich |
| Sodium Amide | NaNH₂ | 39.01 | 7782-92-5 | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
| Appearance of Product | Off-white to pale yellow solid |
| Molecular Weight | 222.08 g/mol |
Experimental Protocol
1. Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add sodium amide (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous toluene (100 mL) to the flask.
2. Reaction Execution:
-
In a separate flask, dissolve 3-bromophenylacetonitrile (1.0 eq) in anhydrous toluene (50 mL).
-
Slowly add the 3-bromophenylacetonitrile solution to the stirred suspension of sodium amide in toluene at room temperature.
-
After the addition is complete, add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of the Synthesis
Caption: Logical steps of the cyclopropanation reaction.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-(3-Bromophenyl)cyclopropanecarbonitrile with various arylboronic acids. The resulting 1-(3-arylphenyl)cyclopropanecarbonitrile scaffolds are of significant interest as building blocks in the synthesis of novel therapeutic agents and functional materials.
The presence of the cyanocyclopropyl group on the aryl bromide introduces a unique combination of steric and electronic factors that can influence the reaction outcome. The electron-withdrawing nature of the nitrile can activate the aryl bromide towards oxidative addition, while the steric bulk of the cyclopropyl ring may necessitate careful optimization of the catalyst system and reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides a representative summary of expected outcomes based on reactions with structurally similar aryl bromides, such as 3-bromobenzonitrile and 3-bromobenzoic acid.[1][2] These reactions demonstrate the feasibility of coupling with both electron-rich and electron-poor boronic acids. Optimization will be necessary to achieve high yields for the specific substrate.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-(3-Phenylphenyl)cyclopropanecarbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(3-(4-Methoxyphenyl)phenyl)cyclopropanecarbonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 1-(3-(4-(Trifluoromethyl)phenyl)phenyl)cyclopropanecarbonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70-85 |
| 4 | 3-Pyridinylboronic acid | 1-(3-(Pyridin-3-yl)phenyl)cyclopropanecarbonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 100 | 18 | 65-80 |
Experimental Protocols
Two general protocols are provided below, employing common palladium catalysts and conditions that have proven effective for the Suzuki coupling of functionalized aryl bromides.[1][3] Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve the best results for each specific boronic acid partner.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a standard and often effective method for a wide range of Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Procedure for Challenging Couplings using a Buchwald-Hartwig Ligand
For sterically hindered or electron-poor arylboronic acids, a more active catalyst system employing a biarylphosphine ligand (e.g., SPhos, XPhos) may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with inert gas.
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification follow the same procedure as described in Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Phenylcyclopropanecarbonitrile Derivatives in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications or biological data for derivatives of 1-(3-Bromophenyl)cyclopropanecarbonitrile. The following application notes and protocols are based on closely related structures, such as other bromophenyl-cyclopropane and phenylcyclopropanecarbonitrile derivatives, to provide representative examples and potential research directions.
Introduction
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used as a bioisostere for double bonds or as a conformationally constrained linker.[1][2] Its unique electronic and steric properties can lead to improved metabolic stability, enhanced binding affinity, and reduced off-target effects. The phenylcyclopropanecarbonitrile scaffold, particularly with substitutions like bromine on the phenyl ring, presents a versatile starting point for the synthesis of novel therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for derivatization.
While direct derivatives of this compound are not widely reported in the context of biological activity, related compounds have shown promise in several therapeutic areas. This document outlines potential applications and provides generalized protocols based on these related findings.
Potential Therapeutic Applications of Related Derivatives
Derivatives of structurally similar compounds have shown inhibitory activity against various enzymes and have been investigated for their antimicrobial and anticancer properties.
Enzyme Inhibition
Bromophenol derivatives containing a cyclopropyl moiety have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE).[3] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.
Quantitative Data for Related Bromophenol Cyclopropane Derivatives [3]
| Compound Class | Target Enzyme | Ki (nM) Range |
| Bromophenol Cyclopropane Esters/Acids | hCA I | 7.8 ± 0.9 - 58.3 ± 10.3 |
| Bromophenol Cyclopropane Esters/Acids | hCA II | 43.1 ± 16.7 - 150.2 ± 24.1 |
| Bromophenol Cyclopropane Esters/Acids | AChE | 159.6 ± 21.9 - 924.2 ± 104.8 |
Antimicrobial Activity
Amide derivatives of 2-(2-bromophenyl)cyclopropane have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[4] Several compounds showed moderate to excellent activity against various pathogens.
Quantitative Data for Related Bromophenylcyclopropane Amides [4]
| Compound Class | Pathogen | MIC80 (μg/mL) |
| 2-(2-Bromophenyl)cyclopropane-1-carboxamides | Candida albicans | 16 |
Anticancer Activity
Phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[5] Additionally, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile has been identified as a key intermediate in the synthesis of PI3K/mTOR dual inhibitors, a class of drugs investigated for cancer therapy.
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of a phenylcyclopropanecarbonitrile core. These are based on established synthetic methodologies for similar compounds.[5]
Protocol 1: Synthesis of 1-Arylcyclopropanecarbonitrile
This protocol describes a general method for the cyclopropanation of an aryl acetonitrile.
Materials:
-
Substituted phenyl acetonitrile (e.g., 3-Bromophenyl acetonitrile)
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the substituted phenyl acetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of NaOH and the phase-transfer catalyst (0.1 eq).
-
Heat the mixture to 40-50 °C.
-
Add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.
-
Continue stirring at 50 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-arylcyclopropanecarbonitrile.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
This protocol outlines the conversion of the cyclopropanecarbonitrile to the corresponding carboxylic acid.
Materials:
-
1-Arylcyclopropanecarbonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
Procedure:
-
Dissolve the 1-arylcyclopropanecarbonitrile (1.0 eq) in a mixture of 1,4-dioxane and concentrated HCl (1:1).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Neutralize the aqueous layer with a saturated solution of NaHCO3 to precipitate any remaining acid.
-
Combine the organic extracts and the filtered solid, wash with brine, and dry over anhydrous MgSO4.
-
Filter and evaporate the solvent to yield the crude 1-arylcyclopropanecarboxylic acid, which can be purified by recrystallization.
Protocol 3: Synthesis of Amide Derivatives from Carboxylic Acid
This protocol describes the coupling of the carboxylic acid with an amine to form an amide.
Materials:
-
1-Arylcyclopropanecarboxylic acid
-
Amine of choice (e.g., aniline, benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 1-arylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of a 1-phenylcyclopropanecarbonitrile core.
Caption: General synthetic pathways from a 1-phenylcyclopropanecarbonitrile core.
Biological Signaling Pathway
The diagram below depicts the mechanism of action for acetylcholinesterase (AChE) inhibitors, a potential application for derivatives based on related active compounds.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(3-Bromophenyl)cyclopropanecarbonitrile in the Synthesis of Novel Agrochemicals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(3-Bromophenyl)cyclopropanecarbonitrile is a versatile chemical intermediate poised for significant applications in the synthesis of novel agrochemicals. The unique structural combination of a substituted phenyl ring, a strained cyclopropane moiety, and a reactive nitrile group makes it an attractive building block for the development of new fungicides, herbicides, and insecticides. The cyclopropane ring, in particular, is a well-established feature in a variety of successful agrochemicals, often imparting enhanced metabolic stability, target-binding affinity, and favorable physicochemical properties to the final molecule. This document outlines the potential applications of this compound in agrochemical synthesis, providing detailed protocols for its conversion into key intermediates and proposing synthetic pathways to novel bioactive compounds.
The presence of the bromine atom on the phenyl ring offers a valuable synthetic handle for introducing a wide range of functional groups through well-established cross-coupling methodologies such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the creation of diverse libraries of compounds for biological screening. Furthermore, the nitrile group can be readily transformed into other key functional groups, including carboxylic acids and amides, which are prevalent in many agrochemical classes.
Key Applications in Agrochemical Synthesis
The unique structural features of this compound make it a valuable precursor for several classes of agrochemicals:
-
Fungicides: The cyclopropane moiety is a key component of several successful fungicides. By incorporating this scaffold, novel compounds with potential fungicidal activity can be synthesized. The 3-bromophenyl group can be functionalized to mimic the structures of known fungicides or to explore new binding interactions with fungal targets.
-
Herbicides: Certain cyclopropane-containing compounds have shown herbicidal activity. This compound can serve as a starting point for the synthesis of novel herbicides, with the potential for developing new modes of action.
-
Insecticides: The cyclopropane ring is a hallmark of pyrethroid insecticides. While the substitution pattern of this compound differs from traditional pyrethroids, it provides a scaffold for the development of new insecticidal compounds with potentially different target specificities.
Proposed Synthetic Pathways and Experimental Protocols
This section details proposed synthetic transformations of this compound into valuable intermediates for agrochemical synthesis. The protocols are based on established chemical literature for analogous substrates and provide a starting point for laboratory investigation.
Pathway 1: Hydrolysis to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, such as amidation and esterification.
Caption: Hydrolysis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Melting Point | Dependent on purity |
Pathway 2: Synthesis of Novel Amide Derivatives
The resulting carboxylic acid can be coupled with various amines to generate a library of amide derivatives for biological screening. This is a common strategy in the development of new agrochemicals.
Caption: Amide synthesis from the carboxylic acid intermediate.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of 1-(3-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).
-
Reagent Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Example with Aniline):
| Parameter | Value |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Pathway 3: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Functionalization
The bromine atom on the phenyl ring serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data (Example with Phenylboronic Acid):
| Parameter | Value |
| Yield | 60-85% |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a new generation of agrochemicals. Its strategic functionalization through established and reliable chemical transformations allows for the creation of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers and scientists in the agrochemical and drug development fields to explore the potential of this valuable building block in the discovery of novel and effective crop protection agents. Further research into the biological activity of the synthesized derivatives is warranted to fully elucidate their potential in agricultural applications.
Application Notes and Protocols: Synthesis of Novel Heterocycles from 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of novel heterocyclic compounds utilizing 1-(3-bromophenyl)cyclopropanecarbonitrile as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies and offer a foundation for the exploration of new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for organic synthesis, offering multiple reaction sites for chemical modification. The presence of a bromo-substituent on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The nitrile group can be transformed into various other functional groups, such as amines and carboxylic acids, which can serve as precursors for heterocycle formation. Furthermore, the strained cyclopropane ring can participate in ring-opening and cycloaddition reactions to construct unique spirocyclic and fused heterocyclic systems. This document outlines key experimental protocols and expected outcomes for the synthesis of novel heterocycles from this starting material.
Synthetic Strategies and Protocols
Three primary strategies for the synthesis of novel heterocycles from this compound are presented:
-
Strategy 1: Modification of the Aryl Bromide via Palladium-Catalyzed Cross-Coupling Reactions. This approach focuses on the functionalization of the bromophenyl moiety, followed by subsequent reactions to form heterocyclic rings.
-
Strategy 2: Transformation of the Nitrile Group. This strategy involves the conversion of the nitrile group into other functionalities, which then act as handles for the construction of heterocycles.
-
Strategy 3: Reactions Involving the Cyclopropane Ring. This approach utilizes the reactivity of the cyclopropane ring to participate in cycloaddition and ring-opening reactions for the synthesis of spiro- and fused heterocycles.
Strategy 1: Modification of the Aryl Bromide via Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromo-substituent on the phenyl ring of this compound allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, providing intermediates that can be further elaborated into a wide range of heterocyclic systems.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between the aryl bromide and a boronic acid or ester.[4][5][6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst/ligand mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Cobalt(I)-Catalyzed (3 + 2 + 2) Cycloaddition between Alkylidenecyclopropanes, Alkynes, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for the Hydrolysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the hydrolysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile to its corresponding carboxylic acid, 1-(3-bromophenyl)cyclopropanecarboxylic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Both acidic and basic hydrolysis methods are presented, allowing researchers to choose the most suitable conditions based on substrate compatibility and available reagents. This document includes comprehensive experimental procedures, characterization data, and a visual representation of the experimental workflow.
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][2] The resulting carboxylic acids are versatile building blocks, particularly in the development of novel therapeutic agents. 1-(3-Bromophenyl)cyclopropanecarboxylic acid, with its unique combination of a cyclopropyl ring and a brominated phenyl group, is a valuable scaffold in medicinal chemistry. The protocols detailed herein provide reliable methods for the efficient conversion of the nitrile starting material to the desired carboxylic acid product. The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2]
Materials and Methods
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: Acid-Catalyzed Hydrolysis and Base-Catalyzed Hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a mixture of sulfuric acid and acetic acid to catalyze the hydrolysis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of glacial acetic acid and 50% aqueous sulfuric acid (10 mL per gram of nitrile).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to yield pure 1-(3-bromophenyl)cyclopropanecarboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs sodium hydroxide in an aqueous ethanol solution.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL per gram of nitrile).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (10 mL per gram of nitrile).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (3:1 hexanes/ethyl acetate). The reaction is generally complete in 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (30 mL).
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain the final product.
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data for the hydrolysis of this compound. Yields are based on typical outcomes for the hydrolysis of analogous aryl nitriles.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Product | 1-(3-bromophenyl)cyclopropanecarboxylic acid | 1-(3-bromophenyl)cyclopropanecarboxylic acid |
| Typical Yield | 80-90% | 75-85% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Purity (post-recrystallization) | >98% | >98% |
Characterization Data
The following table presents the expected characterization data for the product, 1-(3-bromophenyl)cyclopropanecarboxylic acid. Spectroscopic data is based on the closely related analog, 1-phenylcyclopropanecarboxylic acid, and predicted shifts due to the bromo-substituent are noted.
| Property | Data |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136-139 °C[3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~12.0 (s, 1H, COOH), 7.2-7.6 (m, 4H, Ar-H), 1.7-1.8 (m, 2H, CH₂), 1.2-1.3 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~180 (C=O), ~140 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C-Br), ~25 (C-COOH), ~17 (CH₂) |
| IR (KBr) ν (cm⁻¹) | 3300-2500 (br, O-H), 3010 (Ar C-H), 1690 (C=O), 1475, 1420, 1290, 940 |
Note: NMR chemical shifts for the aromatic protons and carbons of the 3-bromophenyl group will differ slightly from that of an unsubstituted phenyl ring.
Experimental Workflow Diagram
Figure 1. General experimental workflow for the hydrolysis of this compound.
Conclusion
The protocols described in this application note provide effective and reproducible methods for the synthesis of 1-(3-bromophenyl)cyclopropanecarboxylic acid from its corresponding nitrile. Both acidic and basic hydrolysis routes offer high yields and produce a product of high purity after a straightforward work-up and purification. These methods are well-suited for laboratory-scale synthesis and can be valuable for researchers in the fields of organic synthesis and drug discovery.
References
The Strategic Role of 1-(3-Bromophenyl)cyclopropanecarbonitrile in Modern Organic Synthesis: Application in the Development of PARP Inhibitors
For Immediate Release
[City, State] – [Date] – 1-(3-Bromophenyl)cyclopropanecarbonitrile has emerged as a critical building block in the field of organic synthesis, particularly in the development of targeted cancer therapies. Its unique structural features, combining a reactive bromophenyl group with a strained cyclopropyl moiety, make it a valuable precursor for complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its pivotal role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of a bromine atom on the phenyl ring, a nitrile group, and a cyclopropane ring.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the cyclopropane ring introduces conformational rigidity and metabolic stability, desirable properties in drug candidates.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration.[3][4] These attributes have positioned this compound as a key starting material in the synthesis of several pharmaceuticals, most notably the FDA-approved PARP inhibitor, Niraparib, used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][6][7]
Application in the Synthesis of Niraparib
The synthesis of Niraparib, a potent inhibitor of PARP-1 and PARP-2 enzymes, represents a significant application of this compound.[6][7] This building block is instrumental in constructing the core structure of the drug. The synthetic strategy generally involves the coupling of the this compound moiety with a protected piperidine derivative, followed by further transformations to introduce the indazole carboxamide portion of Niraparib.
A common synthetic route, as gleaned from various patents, initiates with this compound and proceeds through several key intermediates.[8][9][10]
Caption: General synthetic workflow for Niraparib starting from this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for a key step in a patented synthesis of a Niraparib intermediate starting from a derivative of this compound.
| Reactant | Product | Reagents & Conditions | Yield | Purity | Reference |
| This compound derivative (1a) | Intermediate (2a/2b) | 1. TiCl4, Tetraisopropyl titanate, Diisopropylethylamine, CH2Cl2, 0°C2. Methyl acrylate, 0°C, 3 days | 83% (for 1a) | 98% (for 1a) | [8] |
| Intermediate (2a/2b) | Reduced Intermediate | NaBH4, Methanol, THF, 0°C to rt | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of Intermediate (1a)
This protocol is adapted from a patented procedure for the preparation of a key intermediate in Niraparib synthesis.[8]
Materials:
-
Starting Material (e.g., 3-Bromobenzyl cyanide and 1,2-dibromoethane)
-
Sodium Hydroxide
-
Phase Transfer Catalyst (e.g., TBAB)
-
Toluene
-
Water
-
Dilute Hydrochloric Acid (2M)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
To a solution of the starting materials in toluene and water, add sodium hydroxide and a phase transfer catalyst.
-
Heat the reaction mixture and stir vigorously for the appropriate time, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic phase sequentially with water, 2M dilute hydrochloric acid, and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the white solid product (1a).
-
A reported yield for a similar process is 83% with a purity of 98%.[8]
Protocol 2: Reductive Cyclization Step
This protocol describes a subsequent step in the synthesis.[8]
Materials:
-
Intermediate (1a) (60 g, 0.16 mol)
-
Titanium tetrachloride (14.3 ml, 0.128 mol)
-
Dichloromethane (850 ml)
-
Tetraisopropyl titanate (12 ml, 0.04 mol)
-
Diisopropylethylamine (31 ml, 0.176 mol)
-
Methyl acrylate (43 ml, 0.48 mol)
Procedure:
-
In a 2L three-neck bottle under a nitrogen atmosphere, add titanium tetrachloride and 450 mL of dichloromethane.
-
Cool the mixture to 0°C and slowly add tetraisopropyl titanate dropwise.
-
Stir at 0°C for 15 minutes, then add diisopropylethylamine dropwise.
-
After stirring for 30 minutes, dissolve Intermediate (1a) in 400 ml of dichloromethane and add it dropwise to the reaction mixture.
-
Stir for 2 hours after the addition is complete.
-
Add methyl acrylate dropwise and continue stirring at 0°C for 3 days.
-
Work-up the reaction as appropriate to isolate the desired product.
Mechanism of Action: PARP Inhibition
Niraparib, synthesized from this compound, functions by inhibiting PARP enzymes, which are crucial for DNA repair.[7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[7][11]
Caption: Simplified signaling pathway of PARP inhibition by Niraparib leading to cancer cell death.
Conclusion
This compound is a high-value building block that has proven its utility in the synthesis of complex and medicinally important molecules. Its application in the scalable synthesis of Niraparib underscores its importance in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of PARP inhibitors and other novel therapeutics. The continued exploration of this and similar scaffolds is expected to yield further advancements in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 10. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 1-(3-Bromophenyl)cyclopropanecarbonitrile with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the derivatization of 1-(3-bromophenyl)cyclopropanecarbonitrile using common organometallic cross-coupling reactions. The cyclopropane motif is a valuable structural element in modern drug discovery, known for imparting metabolic stability, conformational rigidity, and unique binding properties.[1][2][3] The functionalization of the phenyl ring of this compound via robust and versatile palladium-catalyzed cross-coupling reactions and Grignard reagent formation opens avenues for the synthesis of novel chemical entities for pharmaceutical research and development.
This document outlines detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, as well as the formation and reaction of the corresponding Grignard reagent.
Suzuki-Miyaura Coupling for the Synthesis of 1-(3-Arylphenyl)cyclopropanecarbonitrile Derivatives
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[4][5]
General Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
Introduction
1-(3-Bromophenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds for various therapeutic targets. Its rigid cyclopropane core and the presence of a reactive nitrile group, combined with the synthetically versatile bromo-substituent, make it an important intermediate for the elaboration of novel chemical entities. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic protocol suitable for producing multi-kilogram quantities.
This application note provides a detailed, scalable protocol for the synthesis of this compound via a phase-transfer catalyzed (PTC) reaction between 3-bromophenylacetonitrile and 1,2-dibromoethane. Phase-transfer catalysis is a well-established and powerful technique for large-scale synthesis, offering mild reaction conditions, operational simplicity, and the use of inexpensive reagents.
Reaction Scheme
The synthesis proceeds via the deprotonation of 3-bromophenylacetonitrile by a strong base under biphasic conditions. The resulting carbanion is then alkylated by 1,2-dibromoethane in a tandem reaction sequence to form the cyclopropane ring. A phase-transfer catalyst facilitates the transport of the hydroxide or the organic anion between the aqueous and organic phases, enabling the reaction to proceed efficiently.
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the scale-up synthesis of this compound.
Table 1: Reagent Quantities and Specifications
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Purity | Supplier |
| 3-Bromophenylacetonitrile | 196.04 | 10.0 | 1.96 kg | ≥98% | Commercially Available |
| 1,2-Dibromoethane | 187.86 | 12.0 | 2.25 kg (1.04 L) | ≥99% | Commercially Available |
| Sodium Hydroxide | 40.00 | 50.0 | 4.00 L (50% w/w aq.) | Reagent Grade | Commercially Available |
| Toluene | 92.14 | - | 10.0 L | Anhydrous | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.5 | 161 g | ≥98% | Commercially Available |
Table 2: Reaction Parameters and Typical Results
| Parameter | Value |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Stirring Speed | 200-300 RPM |
| Typical Yield | 85-95% |
| Product Purity (by GC) | >98% |
| Appearance | Pale yellow to light brown oil |
Experimental Protocol
This protocol is designed for a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Equipment
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
-
5 L separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
-
3-Bromophenylacetonitrile (1.96 kg)
-
1,2-Dibromoethane (2.25 kg)
-
50% (w/w) aqueous Sodium Hydroxide (4.00 L)
-
Toluene (10.0 L)
-
Tetrabutylammonium Bromide (161 g)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Reaction Setup and Procedure
-
Reactor Setup: Assemble the 20 L jacketed glass reactor and ensure all connections are secure. Purge the reactor with nitrogen.
-
Charging Reagents: To the reactor, add toluene (10.0 L), 3-bromophenylacetonitrile (1.96 kg), 1,2-dibromoethane (2.25 kg), and tetrabutylammonium bromide (161 g).
-
Initiating the Reaction: Begin stirring the mixture at 200-300 RPM to ensure good mixing.
-
Addition of Base: Slowly add the 50% aqueous sodium hydroxide solution (4.00 L) to the reactor over a period of 1-2 hours. The addition is exothermic, and the temperature should be maintained between 60-70 °C using the heating/cooling circulator.
-
Reaction Monitoring: Maintain the reaction mixture at 60-70 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Phase Separation: Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a suitable waste container.
-
Washing: Wash the organic layer with deionized water (2 x 5 L) followed by brine (1 x 5 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a pale yellow to light brown oil, can be purified by vacuum distillation to yield the final product with >98% purity.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Considerations
-
3-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated area.
-
50% Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
The reaction is exothermic, especially during the addition of the sodium hydroxide solution. Ensure adequate cooling capacity and controlled addition to prevent a runaway reaction.
-
The reaction generates an aqueous waste stream with a high pH and residual organics. Dispose of all waste in accordance with local regulations.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The use of phase-transfer catalysis allows for an efficient and high-yielding process that is amenable to large-scale production. Careful control of reaction parameters, particularly temperature and stirring, is crucial for ensuring a safe and successful scale-up. The detailed experimental procedure and purification methods outlined herein will enable researchers, scientists, and drug development professionals to produce this key intermediate with high purity and in significant quantities.
Application Notes and Protocols for the Synthesis of Triazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of triazole-based enzyme inhibitors, with a specific focus on acetylcholinesterase (AChE) inhibitors. Triazole moieties, particularly 1,2,3-triazoles, are privileged structures in medicinal chemistry due to their favorable chemical properties and ability to engage in various biological interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has emerged as a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitating the rapid development of potent enzyme inhibitors.
Synthesis of Tacrine-1,2,3-Triazole Hybrid as an Acetylcholinesterase Inhibitor
This section details the synthesis of a potent acetylcholinesterase inhibitor, a tacrine-1,2,3-triazole hybrid, which demonstrates the application of click chemistry in drug discovery. Tacrine is a known AChE inhibitor, and by functionalizing it with a triazole linker, new derivatives with potentially improved potency and selectivity can be generated.
Experimental Protocol: Synthesis of Compound 8a2 (A Tacrine-1,2,3-Triazole Derivative)
This protocol is adapted from the synthesis of tacrine-1,2,3-triazole derivatives.[1][2]
Step 1: Synthesis of 4-azido-7-chloroquinoline (Compound 7)
-
In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (3.0 g, 11.4 mmol), sodium azide (NaN₃, 2.0 g, 30.0 mmol), and sodium iodide (NaI, 0.2 g, 1.5 mmol) in a solvent mixture of dimethylformamide (DMF) and water (1:1 v/v, 60 mL).[1]
-
Stir the resulting mixture at 80°C for 8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (30 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 40 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-azido-7-chloroquinoline.
Step 2: Synthesis of the Final Tacrine-1,2,3-Triazole Hybrid (Compound 8a2)
This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Prepare a solution of the alkyne-containing tacrine precursor and the azide synthesized in Step 1 (4-azido-7-chloroquinoline).
-
Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate.[1]
-
The reaction is typically carried out in a solvent system such as a mixture of water and tert-butanol.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.
The final product, a tacrine-1,2,3-triazole hybrid (referred to as compound 8a2 in the source literature), can be characterized by various spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data for Triazole-Based Acetylcholinesterase Inhibitors
The following table summarizes the inhibitory activities (IC₅₀ values) of a selection of synthesized triazole-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This data allows for a comparative analysis of the potency and selectivity of these inhibitors.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Tacrine-Triazole Hybrids | |||
| 8a2 | AChE | 4.89 | [1] |
| 8a2 | BChE | 3.61 | [1] |
| 8a3 | AChE | 10.0 | [1] |
| 8a4 | AChE | 11.07 | [1] |
| 8b2 | AChE | 19.59 | [1] |
| 8b3 | AChE | 18.66 | [1] |
| 8b6 | BChE | 6.06 | [1] |
| Triazole-Genipin Analogues | |||
| 8a | BChE | 31.77 | [3] |
| 8b | BChE | 54.33 | [3] |
| Quinoline-Triazole-Indanone Conjugates | |||
| 22 | hAChE | 114 | [4] |
| 23 | hAChE | 109 | [4] |
| Triazole-Hydrazone Hybrids | |||
| 6m | AChE | 5.23 | [5] |
| 6p | BChE | 3.39 | [5] |
Experimental Workflow for Enzyme Inhibitor Discovery and Evaluation
The discovery and characterization of novel enzyme inhibitors typically follow a multi-step workflow, integrating computational and experimental approaches.
Protocol: In Vitro Determination of Acetylcholinesterase Inhibition (Ellman's Assay)
This protocol describes a colorimetric method to determine the IC₅₀ value of a test compound against acetylcholinesterase.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Test inhibitor compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the various dilutions of the test inhibitor to the sample wells.
-
For control wells, add 10 µL of phosphate buffer (for 0% inhibition) and a known AChE inhibitor (e.g., Donepezil) for 100% inhibition.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the AChE solution to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction and Measure Absorbance:
-
Add 20 µL of the ATCI solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Affected by Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh level enhances the activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, leading to a cascade of downstream signaling events that are crucial for neuronal function and survival.
Increased activation of α7 nicotinic acetylcholine receptors leads to calcium influx, which in turn activates the PI3K/Akt signaling pathway. This pathway is known to up-regulate anti-apoptotic proteins like Bcl-2, promoting neuronal survival. Activation of Gq-coupled muscarinic receptors (M1, M3, M5) stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which trigger further downstream cellular responses contributing to neuroprotection.
References
- 1. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of New Materials in Drug Discovery and Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel materials in drug development and tissue engineering. It includes quantitative data on material properties and drug efficacy, step-by-step experimental procedures, and visualizations of key workflows and pathways to guide researchers in this innovative field.
Data Presentation
Conductive Polymer Properties for Neural Interfaces
Conductive polymers are critical for the development of next-generation neural interfaces due to their unique combination of electrical conductivity and mechanical flexibility.[1] Poly(3,4-ethylenedioxythiophene) (PEDOT) is a particularly promising material in this class, known for its electrochemical stability.[2] The electrical properties of these polymers can be tailored through the use of dopants, which are counter-ions that enhance conductivity.[2]
| Material | Dopant | Charge Storage Capacity (mC/cm²) | Elastic Modulus (GPa) | Reference |
| PEDOT | Polystyrene sulfonate (PSS) | ~100 | - | [2] |
| PEDOT | Paratoluene sulfonate (pTS) | ~130 | - | [2] |
| Polypyrrole (PPy) | - | - | 1 - 8 | [1] |
| Polyaniline (PAni) | - | - | 1 - 8 | [1] |
Drug Efficacy: 2D vs. 3D Cell Culture Models
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the physiological microenvironment of tissues compared to traditional two-dimensional (2D) monolayer cultures.[3] This difference in culture environment can significantly impact the measured efficacy of chemotherapeutic agents, as demonstrated by the half-maximal inhibitory concentration (IC50) values. Cells cultured in 3D spheroids often exhibit increased resistance to anticancer drugs.[3]
| Cell Line | Drug | IC50 in 2D Culture (µM) | IC50 in 3D Culture (µM) | Reference |
| H1650 Parental | Cisplatin | ~5 | ~15 | [4][5] |
| H1650 Parental | Gemcitabine | ~0.1 | ~0.8 | [4][5] |
| H1650 Parental | 5-Fluorouracil | ~2 | ~20 | [4][5] |
| H1650 Parental | Camptothecin | ~0.05 | ~0.2 | [4][5] |
| TNBC Cell Lines (Various) | Epirubicin | Significantly Lower | Significantly Higher | [3] |
| TNBC Cell Lines (Various) | Cisplatin | Significantly Lower | Significantly Higher | [3] |
| TNBC Cell Lines (Various) | Docetaxel | Significantly Lower | Significantly Higher | [3] |
Drug Release Kinetics from PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used as biodegradable carriers for controlled drug delivery.[6] The release of the encapsulated drug typically follows a biphasic pattern, with an initial burst release followed by a sustained release phase.[7] The kinetics of this release can be modeled to understand the underlying mechanisms, such as diffusion and polymer degradation.[8][9]
| Formulation | Drug | Release Medium | Time to ~80% Release | Release Mechanism | Reference |
| Docetaxel-loaded PLGA NPs | Docetaxel | PBS (pH 7.4) | ~24 hours | Biphasic (Initial burst, then sustained) | [7] |
| Artemisinin-loaded PLGA NPs | Artemisinin | Not specified | 45 minutes (95.5%) | Fickian diffusion (Korsmeyer-Peppas model) | [8] |
| 5-FU-loaded PLGA NPs | 5-Fluorouracil | PBS | > 100 hours | Sustained | [10] |
| Chitosan-coated 5-FU PLGA NPs | 5-Fluorouracil | PBS | > 100 hours | Sustained (faster than uncoated) | [10] |
Experimental Protocols
Protocol 1: Fabrication of PEDOT:PSS Coated Neural Electrodes
This protocol details the fabrication of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) thin-film electrodes for neural recording and stimulation.[11]
Materials:
-
Substrate (e.g., glass wafer)
-
Photoresist (positive and negative)
-
Metal for contacts (e.g., Gold)
-
Parylene-C
-
PEDOT:PSS solution
-
Developer and remover solutions
-
Plasma asher
-
Sputtering or e-beam evaporation system
-
Spin coater
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly.
-
First Photolithography (Metal Contacts):
-
Spin-coat a layer of positive photoresist.
-
Expose the photoresist to UV light through a photomask defining the electrode contacts and traces.
-
Develop the photoresist to create the pattern.
-
Deposit the metal layer (e.g., gold) using sputtering or e-beam evaporation.
-
Lift-off the remaining photoresist to leave the metal pattern.
-
-
Insulation Layer: Deposit a layer of Parylene-C for insulation.
-
Second Photolithography (Opening Electrode Sites):
-
Spin-coat a layer of positive photoresist.
-
Expose the photoresist to UV light through a photomask to define the areas where the insulation will be removed (electrode sites and contact pads).
-
Develop the photoresist.
-
Use plasma ashing to etch away the Parylene-C in the exposed areas.
-
Remove the remaining photoresist.
-
-
Third Photolithography (PEDOT:PSS Deposition):
-
Spin-coat a layer of negative photoresist.
-
Expose the photoresist to UV light through a photomask that defines the electrode sites.
-
Develop the photoresist, leaving openings only over the electrode sites.
-
Spin-coat the PEDOT:PSS solution over the entire substrate.
-
Lift-off the photoresist, leaving PEDOT:PSS only on the electrode sites.
-
-
Final Device Release: Carefully release the thin-film device from the substrate.
Protocol 2: 3D Cell Culture in Hydrogels for Drug Screening
This protocol describes a general method for establishing 3D cell cultures within a hydrogel matrix for subsequent drug screening applications.[12][13]
Materials:
-
Hydrogel precursor solution (e.g., VitroGel®, Matrigel®, or custom formulation)
-
Cell suspension of desired cell type
-
96-well microplate
-
Cell culture medium
-
Cover medium (if required by hydrogel system)
-
Drug compounds for screening
-
Cell viability assay reagent (e.g., Cyto3D® Live-Dead Assay Kit)
Procedure:
-
Hydrogel Preparation: Prepare the hydrogel solution according to the manufacturer's instructions. This may involve mixing a polymer solution with a crosslinker.[14]
-
Cell Encapsulation:
-
Trypsinize and count cells from a 2D culture.
-
Resuspend the cell pellet in the hydrogel precursor solution to achieve the desired cell density.
-
Mix gently to ensure a homogenous cell distribution.
-
-
Gelation:
-
Cell Culture:
-
Once the hydrogel has solidified, add cell culture medium to each well.[14]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Drug Treatment:
-
After allowing the cells to acclimate and form 3D structures (typically 2-5 days), replace the medium with fresh medium containing the desired concentrations of the drug compounds.
-
-
Cell Viability Assessment:
-
After the desired drug incubation period, perform a cell viability assay.
-
For the Cyto3D® Live-Dead Assay, add 2 µL of the reagent to every 100 µL of total volume in the well.[15]
-
Incubate at 37°C for 5-15 minutes.[15]
-
Image the wells using a fluorescence microscope to visualize live (green) and dead (red) cells.[15]
-
Quantify the results using image analysis software or a plate reader.
-
Protocol 3: Synthesis of PLGA Nanoparticles for Drug Delivery
This protocol outlines the single emulsion-solvent evaporation method for synthesizing drug-loaded PLGA nanoparticles.[16][17] This method is suitable for encapsulating hydrophobic drugs.[16]
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
Hydrophobic drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
PVA (poly(vinyl alcohol)) solution (e.g., 1% w/v in distilled water)
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM).[16]
-
-
Preparation of Aqueous Phase:
-
Prepare a PVA solution by dissolving PVA in distilled water (e.g., 1g in 100 mL). Heating may be required to fully dissolve the PVA.[16] Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously.
-
Sonicate the resulting mixture on an ice bath to form a fine oil-in-water (o/w) emulsion. The sonication parameters (power and duration) will need to be optimized to achieve the desired nanoparticle size.[18]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug.
-
Repeat the centrifugation and washing steps two more times.
-
-
Storage: Resuspend the final nanoparticle pellet in distilled water or a suitable buffer for storage at 4°C. For long-term storage, lyophilization with a cryoprotectant can be performed.
Visualizations
Caption: Workflow for fabricating PEDOT:PSS neural electrodes.
References
- 1. Conducting Polymers for Neural Prosthetic and Neural Interface Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Materials Roadmap to Functional Neural Interface Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plos.figshare.com [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocomposix.com [nanocomposix.com]
- 7. ajpp.in [ajpp.in]
- 8. scientificliterature.org [scientificliterature.org]
- 9. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of thin-film electrodes and organic electrochemical transistors for neural implants. [repository.cam.ac.uk]
- 12. 3D Hydrogel Cultures for High-Throughput Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.thewellbio.com [cdn.thewellbio.com]
- 16. static.igem.org [static.igem.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-(3-Bromophenyl)cyclopropanecarbonitrile synthesis. The primary focus is on the robust and scalable method of Phase-Transfer Catalysis (PTC).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via phase-transfer catalysis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Actionable Solution |
| Inefficient Catalyst Activity | Select an appropriate catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common choices. Ensure the catalyst is not expired and has been stored correctly. Increase catalyst loading: If the reaction is slow or incomplete, incrementally increase the catalyst loading from a typical 1-5 mol% up to 10 mol%. |
| Insufficient Base Strength or Concentration | Use concentrated aqueous base: A 50% (w/w) aqueous solution of sodium hydroxide is typically required to be effective for the deprotonation of the starting nitrile.[1] Using a lower concentration may not be sufficient to generate the required concentration of the carbanion in the organic phase. |
| Poor Reactivity of Alkylating Agent | Choose a more reactive dihaloalkane: 1,2-Dibromoethane is generally more reactive than 1,2-dichloroethane and may lead to higher yields or shorter reaction times. However, it is also more expensive and may require more careful handling. |
| Presence of Water or Other Inhibitors in the Organic Phase | Ensure anhydrous conditions for reagents (excluding the aqueous base): While PTC is a biphasic system, excessive water in the organic solvent can hinder the reaction. Use dry solvents and starting materials. Alcohols and iodide ions have been noted to inhibit PTC reactions.[1] |
| Suboptimal Reaction Temperature | Optimize temperature: The reaction should be sufficiently exothermic to proceed. Gentle heating (e.g., 40-60 °C) may be required to initiate or accelerate the reaction.[1] However, excessive temperatures can lead to catalyst degradation and side reactions. Monitor the reaction temperature closely. |
Issue 2: Formation of Significant Side Products (e.g., Dialkylated or Elimination Products)
| Potential Cause | Actionable Solution |
| Reaction Temperature is Too High | Maintain controlled temperature: High temperatures can favor side reactions. Maintain the reaction temperature within the optimized range. The initial addition of the alkylating agent should be done at a controlled rate to manage the exothermic nature of the reaction.[1] |
| Prolonged Reaction Time | Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of byproducts. |
| Incorrect Stoichiometry | Use a slight excess of the dihaloalkane: Using a slight excess (e.g., 1.1-1.2 equivalents) of the 1,2-dihaloethane can help to ensure complete conversion of the starting nitrile. However, a large excess should be avoided as it can lead to side reactions and complicate purification. |
Frequently Asked Questions (FAQs)
Q1: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this synthesis?
A1: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] In this synthesis, the base (sodium hydroxide) is in the aqueous phase, while the starting material, 3-bromophenylacetonitrile, is in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions into the organic phase to deprotonate the nitrile, allowing it to react with the 1,2-dihaloethane.[2][3] This method is advantageous as it avoids the need for strong, hazardous bases in anhydrous organic solvents, often leading to higher yields, fewer byproducts, and milder reaction conditions.[3][4]
Q2: How do I choose the right phase-transfer catalyst?
A2: The choice of catalyst can be critical. Quaternary ammonium salts are most common for this type of reaction.[4] Factors to consider include the lipophilicity of the catalyst and the nature of the anion. Tetrabutylammonium bromide (TBAB) is a good starting point due to its balanced properties. For some reactions, catalysts with greater organophilicity may be required to enhance their concentration in the organic phase.
Q3: Can I use a different base instead of 50% aqueous NaOH?
A3: While other bases can be used in principle, concentrated aqueous NaOH is highly effective and economical for PTC alkylations of active methylene compounds.[1] Solid bases like potassium carbonate can also be used in what is known as solid-liquid PTC, which can sometimes offer advantages in terms of selectivity and ease of work-up.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try several strategies:
-
Increase agitation: Vigorous stirring is crucial in PTC to maximize the interfacial area between the two phases.
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the rate.
-
Use a more active catalyst: Switching to a different quaternary ammonium salt or a phosphonium salt might improve performance.
-
Use a more reactive alkylating agent: As mentioned, 1,2-dibromoethane is more reactive than 1,2-dichloroethane.
Q5: How do I purify the final product, this compound?
A5: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol is a representative procedure for the synthesis of this compound based on established methods for the PTC alkylation of arylacetonitriles.
Materials:
-
3-Bromophenylacetonitrile
-
1,2-Dichloroethane (or 1,2-Dibromoethane)
-
50% (w/w) Aqueous Sodium Hydroxide
-
Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hydrochloric Acid (dilute, for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel, add 3-bromophenylacetonitrile, toluene, and the phase-transfer catalyst (e.g., 2-5 mol%).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent: Slowly add 1,2-dichloroethane dropwise via the dropping funnel. Control the addition rate to maintain the reaction temperature between 30-40°C. An external cooling bath may be necessary to manage the initial exotherm.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously. The reaction can be monitored by TLC or GC. If the reaction is slow, the temperature can be raised to 50-60°C. Stirring is typically continued for 2-4 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with the chosen organic solvent (e.g., diethyl ether).
-
Washing: Combine the organic layers and wash them sequentially with water, dilute hydrochloric acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Expected Outcome on Yield | Rationale |
| Catalyst | None vs. TBAB (5 mol%) | Significant Increase | The PTC catalyst is essential for transporting the hydroxide ion into the organic phase to initiate the reaction. |
| Base Concentration | 20% NaOH vs. 50% NaOH | Increase | A higher concentration of NaOH creates a stronger driving force for the deprotonation of the nitrile.[1] |
| Alkylating Agent | 1,2-Dichloroethane vs. 1,2-Dibromoethane | Potential Increase | The C-Br bond is weaker than the C-Cl bond, making 1,2-dibromoethane a more reactive electrophile. |
| Temperature | 25°C vs. 50°C | Increase (up to a point) | Higher temperatures increase the reaction rate, but may also promote side reactions if too high. |
| Stirring Speed | Low vs. High | Increase | Vigorous stirring increases the surface area between the aqueous and organic phases, enhancing the rate of phase transfer. |
Visualizations
Caption: Phase-Transfer Catalysis (PTC) cycle for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile. The following information addresses common side reactions and other issues that may be encountered during this synthesis, particularly when using 3-bromophenylacetonitrile and 1,2-dibromoethane under phase-transfer catalysis conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via phase-transfer catalysis?
A1: The synthesis typically involves the reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The base deprotonates the benzylic position of the acetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the 1,2-dibromoethane in a cyclization reaction to form the desired cyclopropane ring.
Q2: What are the most common side reactions observed during this synthesis?
A2: The most prevalent side reactions include the dimerization of the starting material, hydrolysis of the nitrile functional group, and elimination reactions of the alkylating agent. Each of these can lead to significant impurities and a reduction in the yield of the desired product.
Q3: How can I minimize the formation of the dimerized byproduct, 2,4-bis(3-bromophenyl)glutaronitrile?
A3: Dimerization occurs when the carbanion of 3-bromophenylacetonitrile attacks another molecule of the starting material. To minimize this, it is crucial to maintain a low concentration of the carbanion and ensure it reacts preferentially with the 1,2-dibromoethane. This can be achieved by the slow, controlled addition of the base or the 3-bromophenylacetonitrile to the reaction mixture containing an excess of 1,2-dibromoethane.
Q4: Under what conditions does hydrolysis of the nitrile group become a significant issue?
A4: The nitrile group in both the starting material and the product can be susceptible to hydrolysis to form an amide or a carboxylic acid, especially under prolonged exposure to strong basic conditions at elevated temperatures.[1][2] To mitigate this, it is advisable to use the minimum necessary reaction time and temperature required for the cyclopropanation to reach completion.
Q5: Can the 1,2-dibromoethane undergo side reactions?
A5: Yes, under strongly basic conditions, 1,2-dibromoethane can undergo an E2 elimination reaction to form vinyl bromide. This side reaction consumes the alkylating agent and can reduce the overall yield of the cyclopropanation reaction. Using a less sterically hindered base and carefully controlling the reaction temperature can help to suppress this pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to insufficient base or catalyst. | Ensure the use of a sufficiently strong base (e.g., 50% aqueous NaOH) and an adequate amount of phase-transfer catalyst (e.g., benzyltriethylammonium chloride). |
| Decomposition of the phase-transfer catalyst. | Avoid excessively high reaction temperatures that can lead to catalyst degradation. | |
| Inefficient stirring. | Vigorous stirring is essential in a two-phase reaction to ensure efficient mixing and mass transfer between the aqueous and organic phases. | |
| Presence of a High-Molecular-Weight Impurity | Dimerization of the 3-bromophenylacetonitrile starting material. | Add the base or the arylacetonitrile slowly to the reaction mixture containing an excess of 1,2-dibromoethane. |
| Formation of Amide or Carboxylic Acid Byproducts | Hydrolysis of the nitrile group. | Minimize reaction time and temperature. Quench the reaction as soon as the starting material is consumed (monitor by TLC or GC). |
| Difficult Purification | Presence of multiple closely-eluting impurities. | Optimize the reaction conditions to minimize side product formation. For purification, consider column chromatography with a carefully selected solvent system. A gradient elution may be necessary. |
| Inconsistent Reaction Rates | Variations in the quality of reagents or catalyst. | Use reagents of known purity. Ensure the phase-transfer catalyst is active and has been stored correctly. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical phase-transfer catalyzed alkylations of arylacetonitriles.[1]
Materials:
-
3-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-bromophenylacetonitrile and a 5-10 fold molar excess of 1,2-dibromoethane, and the phase-transfer catalyst (typically 1-5 mol%).
-
Add the organic solvent (e.g., toluene).
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide dropwise at a temperature maintained between 25-30 °C. The reaction is exothermic, and cooling may be necessary.
-
After the addition of the base is complete, continue to stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, then with a saturated aqueous ammonium chloride solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visual Troubleshooting Workflow
References
Technical Support Center: Purification of Crude 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-(3-Bromophenyl)cyclopropanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Isomeric Impurities: 2- and 4-bromophenyl isomers formed during the bromination of the aromatic ring.[1][2]
-
Unreacted Starting Materials: Such as (3-bromophenyl)acetonitrile or reagents from the cyclopropanation step.[3]
-
Byproducts of Cyanation: If the nitrile group is introduced late in the synthesis, byproducts from this reaction may be present.[4][5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How do I choose the best purification method for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Column Chromatography: This is a versatile method for separating the target compound from impurities with different polarities.[6] It is particularly useful for removing isomeric impurities and other closely related byproducts.[7]
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[8][9] It is generally a more scalable and cost-effective method than chromatography for achieving high purity.
-
Vacuum Distillation: This method is suitable if the product is a liquid or a low-melting solid and the impurities have significantly different boiling points.[10][11][12]
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: To accurately determine the purity of your sample, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve and quantify closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., the nitrile group).
Troubleshooting Guides
Problem 1: Low Yield After Purification
Q: My final yield of pure this compound is significantly lower than expected. What could be the cause?
A: Low yield can result from several factors during the purification process:
| Possible Cause | Recommended Solution |
| Product Loss During Extraction/Washing | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Minimize the number of extraction and washing steps. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Inappropriate Solvent System for Recrystallization | The chosen solvent may be too good at dissolving the product even at low temperatures.[8] Perform small-scale solvent screening to find a solvent (or solvent mixture) in which the product has high solubility when hot and low solubility when cold.[9] |
| Product Streaking/Tailing on Column Chromatography | This can lead to broad fractions and difficulty in separating the product from impurities. Ensure the crude sample is loaded onto the column in a minimal amount of solvent. The loading solvent should be the same as or less polar than the mobile phase. Dry-loading the sample onto silica gel can also mitigate this issue. |
| Decomposition on Silica Gel | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina. |
| Premature Crystallization During Hot Filtration (Recrystallization) | If the product crystallizes in the filter funnel during the removal of insoluble impurities, this will lead to significant loss.[8] Use a heated filter funnel or pre-heat the funnel with hot solvent before filtration. Ensure the solution is saturated but not supersaturated before filtering. |
Problem 2: Persistent Impurities After Purification
Q: I still see impurities in my product after performing column chromatography or recrystallization. How can I improve the purity?
A: Persistent impurities often have similar properties to the desired product. Here are some strategies to address this:
| Possible Cause | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very close to that of the product. Optimize the mobile phase. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.[6] Using a longer column or a stationary phase with a smaller particle size can also increase resolution. |
| Co-crystallization of Impurities | The impurity has a similar structure and solubility profile to the product. Try a different recrystallization solvent or a multi-solvent system. Sometimes, a second recrystallization from a different solvent system can remove stubborn impurities. |
| Isomeric Impurities | Ortho- and para-isomers can be difficult to separate from the meta-isomer. Careful optimization of column chromatography is often necessary.[1] Consider using a different stationary phase or a mobile phase containing a solvent that can have specific interactions (e.g., toluene for aromatic compounds). |
| Thermally Labile Product | If you are using distillation, the product may be decomposing at high temperatures. Use vacuum distillation to lower the boiling point.[11] Ensure the distillation apparatus is well-sealed to maintain a high vacuum. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is for the purification of crude this compound from less polar and more polar impurities.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives good separation between the product and impurities (product Rf should be around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
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Monitor the elution of compounds using TLC analysis of the collected fractions.[6]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5 to 90:10 v/v) |
| Typical Loading | 1g crude material per 20-40g silica gel |
| Expected Purity | >98% (by HPLC or GC) |
| Expected Yield | 70-90% |
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid sample of this compound containing minor impurities.
Methodology:
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane) at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[8] A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Quantitative Data for Recrystallization:
| Solvent System | Suitability | Expected Purity | Expected Yield |
| Isopropanol | Good for moderately polar compounds | >99% | 60-85% |
| Toluene/Hexane | Good for non-polar to moderately polar compounds | >99% | 70-90% |
| Ethanol/Water | Good for more polar compounds | >98% | 50-80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for persistent impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 3. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. figshare.com [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 12. EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)cyclopropanecarbonitrile. The information provided will assist in identifying potential impurities that may arise during synthesis and purification.
Troubleshooting Guide: Identifying Potential Impurities
The synthesis of this compound, commonly achieved through the phase-transfer catalyzed reaction of 3-bromophenylacetonitrile and 1,2-dibromoethane, can lead to the formation of several impurities. Below is a summary of potential impurities, their likely sources, and recommended analytical methods for detection and characterization.
| Impurity Name | Structure | Potential Source | Recommended Analytical Techniques |
| Unreacted Starting Materials | |||
| 3-Bromophenylacetonitrile | Br-C₆H₄-CH₂CN | Incomplete reaction. | HPLC-UV, GC-MS, ¹H NMR |
| 1,2-Dibromoethane | Br-CH₂-CH₂-Br | Incomplete reaction; excess reagent. | GC-MS |
| Process-Related Impurities & Byproducts | |||
| 1-(3-Bromophenyl)cyclopropanecarboxamide | Br-C₆H₄-C(CH₂)₂-CONH₂ | Hydrolysis of the nitrile group under basic reaction or work-up conditions. Longer reaction times can increase its formation.[1] | HPLC-UV, LC-MS, ¹H NMR, IR Spectroscopy |
| 1-(2-Bromophenyl)cyclopropanecarbonitrile | Br-C₆H₄-C(CH₂)₂-CN (ortho isomer) | Presence of 2-bromophenylacetonitrile isomer in the starting material. | HPLC-UV, GC-MS, ¹H NMR, ¹³C NMR |
| 1-(4-Bromophenyl)cyclopropanecarbonitrile | Br-C₆H₄-C(CH₂)₂-CN (para isomer) | Presence of 4-bromophenylacetonitrile isomer in the starting material. | HPLC-UV, GC-MS, ¹H NMR, ¹³C NMR |
| 3-Bromobenzaldehyde | Br-C₆H₄-CHO | If used as a starting material in alternative synthetic routes (e.g., via a Wittig or Darzens reaction), this could be an unreacted impurity. | HPLC-UV, GC-MS |
| Polymerization Products | High molecular weight species | Side reactions under strongly basic conditions. | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
Frequently Asked Questions (FAQs)
Q1: What is the most common process-related impurity I should look for?
A1: Based on studies of similar cyclopropanation reactions, the hydrolysis of the nitrile functional group to the corresponding primary amide, 1-(3-Bromophenyl)cyclopropanecarboxamide, is a significant impurity.[1] Its presence can be exacerbated by prolonged reaction times or harsh basic conditions during the reaction or work-up.
Q2: My NMR spectrum shows unexpected aromatic signals. What could they be?
A2: Unexpected aromatic signals often point to the presence of regioisomers, such as 1-(2-Bromophenyl)cyclopropanecarbonitrile and 1-(4-Bromophenyl)cyclopropanecarbonitrile. These arise if your 3-bromophenylacetonitrile starting material contains isomeric impurities. Careful analysis of the aromatic region in ¹H and ¹³C NMR spectra, along with techniques like COSY and HMBC, can help in their identification.
Q3: I observe a volatile impurity in my GC-MS analysis that is not the product. What might it be?
A3: A common volatile impurity is unreacted 1,2-dibromoethane, which is often used in excess during the synthesis. Its presence can be confirmed by comparing the retention time and mass spectrum with a standard.
Q4: How can I remove the 1-(3-Bromophenyl)cyclopropanecarboxamide impurity?
A4: Due to the difference in polarity between the nitrile and the amide, column chromatography on silica gel is an effective method for separation. A solvent system with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to a higher concentration of ethyl acetate) should effectively separate the less polar nitrile product from the more polar amide impurity.
Q5: Can I use HPLC to quantify the purity of my this compound sample?
A5: Yes, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for quantifying the purity of your product and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This protocol provides a general method for the separation and detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is suitable for identifying volatile starting materials and byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of impurities in a sample of this compound.
Caption: A logical workflow for identifying and resolving impurities.
References
stability of 1-(3-Bromophenyl)cyclopropanecarbonitrile under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and utilizing 1-(3-Bromophenyl)cyclopropanecarbonitrile in a research and development setting. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and stability concerns to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a solid compound with the chemical formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol .[1][2][3] It is classified as a combustible solid and should be handled with appropriate safety precautions.[3]
Q2: How stable is the cyclopropane ring in this compound?
The cyclopropane ring in this compound is generally stable under many synthetic conditions. However, the presence of both an aryl group (which can act as a donor) and a cyano group (an acceptor) classifies it as a donor-acceptor cyclopropane. This substitution pattern can make the ring susceptible to opening under certain conditions, particularly in the presence of Lewis acids or under some basic conditions. Simple alkyl-substituted cyclopropanes are generally quite stable under a range of acidic conditions, but the electronic activation in this molecule warrants caution with strong acids and high temperatures.[4]
Q3: Can the nitrile group be hydrolyzed?
Yes, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation typically requires vigorous reaction conditions, such as heating with a strong base like powdered sodium hydroxide, followed by an acidic workup.[1][5] Milder conditions may not be sufficient to induce hydrolysis.
Q4: Is the C-Br bond stable?
The carbon-bromine bond on the phenyl ring is stable under a variety of conditions but is intentionally cleaved and functionalized in cross-coupling reactions. It is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed reactions.
Troubleshooting Guides
Stability Under Reaction Conditions
This section provides guidance on the stability of this compound under various reaction conditions.
Issue: Unwanted Ring-Opening of the Cyclopropane
-
Symptoms: Formation of unexpected byproducts, loss of the three-membered ring structure confirmed by NMR or MS analysis.
-
Probable Causes:
-
Strong Lewis Acids: Lewis acids can coordinate to the nitrile group, activating the cyclopropane ring for nucleophilic attack and subsequent ring-opening.
-
Forcing Acidic Conditions: Strong Brønsted acids at elevated temperatures can protonate the cyclopropane ring, leading to a carbocation intermediate that results in ring-opened products.[4]
-
Certain Basic Conditions: While generally stable, some strong bases in combination with specific nucleophiles might promote ring-opening, especially in donor-acceptor systems.
-
-
Solutions:
-
Avoid Strong Lewis Acids: If a Lewis acid is required for your transformation, consider using milder alternatives or stoichiometric amounts at low temperatures.
-
Buffer Acidic Reactions: If acidic conditions are necessary, use a buffered system or a weaker organic acid.
-
Control Temperature: Perform reactions at the lowest effective temperature to minimize the energy input for potential ring-opening pathways.
-
Issue: Unintended Hydrolysis of the Nitrile Group
-
Symptoms: Presence of the corresponding carboxylic acid or amide in the product mixture.
-
Probable Causes:
-
Harsh Basic Conditions: Prolonged heating in the presence of strong aqueous bases (e.g., NaOH, KOH) will lead to hydrolysis.[1]
-
Strongly Acidic and Aqueous Conditions: Concentrated strong acids with water at high temperatures can also promote hydrolysis.
-
-
Solutions:
-
Use Anhydrous Conditions: When working with strong bases or acids, ensure your reaction is free of water to prevent hydrolysis.
-
Limit Reaction Time and Temperature: If basic or acidic conditions are unavoidable, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Choose a Milder Base: For reactions requiring a base, consider non-nucleophilic organic bases or milder inorganic bases like carbonates if compatible with the desired transformation.
-
Cross-Coupling Reactions
The aryl bromide moiety of this compound is a valuable functional handle for various palladium-catalyzed cross-coupling reactions.
Issue: Low Yield or No Reaction in Cross-Coupling
-
Symptoms: Recovery of starting material, formation of de-brominated byproduct, or a complex mixture of unidentified products.
-
Probable Causes:
-
Inactive Catalyst: The palladium catalyst may not have been activated to the Pd(0) state, or the chosen ligand may be inappropriate for the specific coupling reaction.
-
Inappropriate Base: The strength and solubility of the base are crucial for the transmetalation step.
-
Side Reactions: At elevated temperatures, β-hydride elimination can be a competing pathway if the coupling partner has β-hydrogens.[6]
-
-
Solutions:
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical. Consult literature for catalyst systems known to be effective for the specific type of cross-coupling with aryl bromides.
-
Base Optimization: The base is a key parameter. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base depends on the specific reaction (Suzuki, Heck, Buchwald-Hartwig, etc.).
-
Solvent and Temperature Control: Ensure the solvent is appropriate for the chosen catalyst system and base. Degassing the solvent to remove oxygen is crucial for many palladium-catalyzed reactions. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures for common cross-coupling reactions can serve as a starting point. Note: These are general protocols and may require optimization for this specific substrate.
Table 1: General Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Reactants | This compound (1 equiv.), Boronic acid/ester (1.2-1.5 equiv.) | The boronic acid or ester should be of high purity. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Catalyst choice is crucial and may need screening. |
| Base | K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | The base should be finely powdered and dry. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | The solvent mixture should be thoroughly degassed. |
| Temperature | 80-100 °C | Monitor the reaction by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst. |
Reference for general Suzuki protocol.[7][8][9]
Table 2: General Protocol for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Reactants | This compound (1 equiv.), Amine (1.2-1.5 equiv.) | The amine should be dry. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., BINAP, Xantphos) (2-4 mol%) | Pre-formed catalysts can also be used. |
| Base | NaOtBu (1.5-2 equiv.) or Cs₂CO₃ (2 equiv.) | Sodium tert-butoxide is a strong base; handle under inert atmosphere. |
| Solvent | Toluene or Dioxane (anhydrous) | The solvent must be dry and degassed. |
| Temperature | 80-110 °C | Reaction times can vary significantly based on the amine. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Reference for general Buchwald-Hartwig protocol.[6][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting guide for stability issues during reactions.
References
- 1. acs.org [acs.org]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reducing Agents [tigerweb.towson.edu]
- 10. Oxidizing Agents [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 1-(3-Bromophenyl)cyclopropanecarbonitrile. This resource is designed to assist researchers in overcoming common challenges encountered during the synthesis of biaryl compounds using this specific substrate.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material, this compound. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be resolved by systematically evaluating the following critical parameters:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount, especially for sterically hindered and electronically deactivated substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more specialized systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Ensure that the reaction is conducted under strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions. Oxygen can lead to the deactivation of the palladium catalyst and the homocoupling of the boronic acid/ester. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Base Selection: The choice of base is crucial for the transmetalation step. The base should be strong enough to activate the boronic acid/ester but not so strong as to cause degradation of the starting materials or product. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The physical form of the base (e.g., finely powdered) can also impact the reaction rate.
-
Solvent Choice: The solvent can significantly influence the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF. Sometimes a mixture of an organic solvent with water is necessary.
Q2: I am seeing a significant amount of a byproduct that appears to be the debrominated starting material, 1-phenylcyclopropanecarbonitrile. What is causing this and how can I minimize it?
A2: The formation of a dehalogenated (in this case, debrominated) byproduct is a common side reaction in Suzuki couplings. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. The likely cause is the reaction of the intermediate palladium-aryl complex with a hydride source in the reaction mixture.
Strategies to Minimize Debromination:
-
Choice of Base: Avoid bases that can act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are generally less prone to causing dehalogenation.
-
Solvent Purity: Ensure that your solvents are anhydrous and free of peroxides, as these can be sources of hydrides.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of this side reaction, provided the main reaction has proceeded to a reasonable extent. Monitor the reaction progress closely.
-
Ligand Selection: The use of bulky biarylphosphine ligands has been shown to suppress dehalogenation by favoring the desired cross-coupling pathway.
Q3: My reaction is producing a complex mixture of products, and I suspect the cyclopropanecarbonitrile moiety is not stable under the reaction conditions. Is this possible?
A3: While the cyclopropyl group is generally stable, the presence of the electron-withdrawing nitrile group can make the benzylic proton on the cyclopropane ring susceptible to deprotonation under strongly basic conditions, potentially leading to side reactions. Additionally, the nitrile group itself can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if water is present and the reaction is run at elevated temperatures for extended periods.
Troubleshooting Strategies:
-
Milder Base: Consider using a milder base, such as K₃PO₄ or even KF, to minimize the risk of side reactions involving the cyclopropanecarbonitrile group.
-
Anhydrous Conditions: If nitrile hydrolysis is suspected, ensure strictly anhydrous conditions are maintained.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may help to suppress the degradation of the starting material. This may require a more active catalyst system.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A: There is no single "best" combination as the optimal choice often depends on the specific boronic acid or ester being used. However, for sterically hindered and electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like an XPhos-palladium G3 pre-catalyst, are often successful.
Q: Can I use a boronic ester instead of a boronic acid?
A: Yes, boronic esters (e.g., pinacol esters) are often more stable and easier to handle than the corresponding boronic acids. They are excellent coupling partners in Suzuki reactions. Note that the activation of boronic esters may require slightly different conditions (e.g., choice of base) compared to boronic acids.
Q: My boronic acid is not very soluble in the reaction solvent. What can I do?
A: Poor solubility of the boronic acid can significantly slow down the reaction. You can try a different solvent or a solvent mixture. For example, a mixture of dioxane and water is often effective. Alternatively, converting the boronic acid to a more soluble boronic ester might be a good strategy.
Q: I am concerned about potential hydrolysis of the nitrile group. What precautions should I take?
A: To minimize the risk of nitrile hydrolysis, it is crucial to use anhydrous solvents and reagents.[1][2] If aqueous conditions are necessary for the Suzuki coupling, it is advisable to keep the reaction time as short as possible and the temperature as low as feasible while still achieving a reasonable reaction rate. Monitoring the reaction for the appearance of the corresponding amide or carboxylic acid byproduct is recommended.
Data Presentation
The following table summarizes general reaction conditions that have been reported for the Suzuki coupling of challenging aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Conditions | Rationale/Comments |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts are often highly active and reliable for challenging couplings. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote oxidative addition and reductive elimination, which can be slow for sterically hindered and electron-deficient substrates. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective in promoting transmetalation while minimizing side reactions like dehalogenation. |
| Solvent | Toluene, Dioxane, THF, DMF (often with a small amount of water) | The choice of solvent affects solubility and reaction kinetics. A screen of solvents may be necessary. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates, but can also lead to increased side reactions. |
| Catalyst Loading | 1-5 mol % | Higher catalyst loading may be necessary for difficult couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific boronic acid/ester partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol %)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base under a positive pressure of inert gas.
-
Add the palladium catalyst (and ligand, if separate).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
optimization of reaction parameters for 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile.
Experimental Protocols
A representative method for the synthesis of this compound is the phase-transfer catalyzed (PTC) cyclopropanation of 3-bromophenylacetonitrile with 1,2-dichloroethane. This method, often referred to as a Makosza reaction, is advantageous due to its mild reaction conditions and the use of inexpensive reagents.
Reaction Scheme:
Materials:
-
3-Bromophenylacetonitrile
-
1,2-Dichloroethane
-
50% aqueous Sodium Hydroxide (w/w)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene or another suitable organic solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3-bromophenylacetonitrile (1.0 eq), 1,2-dichloroethane (1.2-1.5 eq), the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 eq), and the organic solvent (e.g., toluene).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (excess, e.g., 5-10 eq) to the reaction mixture. The stirring must be efficient to ensure proper mixing of the aqueous and organic phases.
-
Reaction Monitoring: Heat the mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction parameters. The following tables summarize the expected impact of key variables on the reaction outcome based on general principles of phase-transfer catalysis.
Table 1: Effect of Phase-Transfer Catalyst on Yield
| Catalyst | Typical Molar Ratio (to substrate) | Expected Yield | Remarks |
| Tetrabutylammonium bromide (TBAB) | 0.02 - 0.05 | Good to Excellent | Commonly used, good solubility in organic solvents. |
| Benzyltriethylammonium chloride (TEBAC) | 0.02 - 0.05 | Good to Excellent | Another common and effective catalyst. |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | 0.02 - 0.05 | Moderate to Good | Can be effective, may depend on specific conditions. |
| No Catalyst | - | Very Low to None | Demonstrates the necessity of the phase-transfer catalyst. |
Table 2: Influence of Solvent on Reaction Efficiency
| Solvent | Polarity | Expected Yield | Notes |
| Toluene | Non-polar | Good | A common choice, facilitates phase separation. |
| Dichloromethane | Polar aprotic | Moderate to Good | May require careful control of temperature. |
| Acetonitrile | Polar aprotic | Moderate | Can sometimes lead to side reactions. |
| No Solvent | - | Variable | Possible for liquid substrates, but may lead to poor mixing. |
Table 3: Impact of Base Concentration and Temperature
| NaOH Concentration | Temperature (°C) | Expected Reaction Rate | Potential Issues |
| 50% (w/w) | 25-40 | Moderate | Good control, minimizes side reactions. |
| 50% (w/w) | 40-60 | Fast | Higher yield in shorter time, risk of side reactions. |
| < 30% (w/w) | 40-60 | Slow | May result in incomplete reaction. |
| > 60% (w/w) | 40-60 | Fast | Can lead to catalyst degradation and side reactions. |
Troubleshooting Guides & FAQs
Question 1: My reaction is very slow or shows no conversion. What could be the problem?
Answer:
-
Inefficient Stirring: Vigorous stirring is crucial for PTC reactions to ensure adequate mixing of the aqueous and organic phases. If the stirring is too slow, the interfacial area is small, and the reaction rate will be very low.
-
Inactive Catalyst: The phase-transfer catalyst may have degraded. Ensure it is of good quality and has been stored properly.
-
Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Try increasing the temperature gradually while monitoring the reaction.
-
Insufficient Base: An excess of concentrated aqueous sodium hydroxide is necessary to deprotonate the 3-bromophenylacetonitrile effectively.
Question 2: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I avoid it?
Answer: A common byproduct in this reaction is the dialkylated product, where a second molecule of 3-bromophenylacetonitrile reacts with the initially formed product.
-
To minimize this:
-
Use a slight excess of the 1,2-dihaloethane.
-
Add the base slowly to the reaction mixture to keep the concentration of the deprotonated starting material low at any given time.
-
Question 3: My yield is low, and I have a lot of unreacted 3-bromophenylacetonitrile. How can I improve the yield?
Answer:
-
Increase Reaction Time: The reaction may not have gone to completion. Continue monitoring the reaction until the starting material is consumed.
-
Increase Temperature: A moderate increase in temperature can significantly improve the reaction rate and yield.
-
Optimize Catalyst Loading: While typically 2-5 mol% of the catalyst is sufficient, in some cases, increasing the catalyst amount to 5-10 mol% can improve the yield.
-
Check Reagent Quality: Ensure that your 3-bromophenylacetonitrile and 1,2-dichloroethane are pure. Impurities can inhibit the reaction.
Question 4: The purification by column chromatography is difficult, and my product is not pure. What can I do?
Answer:
-
Optimize Eluent System: A good starting point for the eluent is a mixture of hexane and ethyl acetate. You may need to adjust the ratio to achieve good separation. A typical gradient could be from 95:5 to 80:20 (hexane:ethyl acetate).
-
Proper Column Packing: Ensure your chromatography column is packed properly to avoid channeling, which leads to poor separation.
-
Pre-adsorption: For difficult separations, pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.
Mandatory Visualization
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
preventing byproduct formation in 1-(3-Bromophenyl)cyclopropanecarbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)cyclopropanecarbonitrile. The following information is designed to help you prevent common byproduct formation and optimize your reaction outcomes.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during reactions with this compound, focusing on common palladium-catalyzed cross-coupling reactions and nitrile hydrolysis.
Issue 1: Formation of Homocoupling Byproduct (Biphenyl Dimer) in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of a biphenyl byproduct derived from the homocoupling of my starting material. How can I prevent this?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Here are several strategies to minimize its formation:
-
Rigorous Exclusion of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or using the freeze-pump-thaw technique (at least three cycles).
-
Assemble your reaction glassware under a positive pressure of an inert gas.
-
Maintain a continuous inert atmosphere throughout the entire reaction, from reagent addition to workup.
-
-
-
Choice of Palladium Catalyst and Ligand: The catalyst system plays a crucial role in minimizing side reactions.
-
Troubleshooting Steps:
-
Use a pre-catalyst or an air-stable Pd(II) source that is efficiently reduced in situ.
-
Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which can promote the desired cross-coupling over homocoupling.
-
-
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent can help to suppress homocoupling.
-
Troubleshooting Steps:
-
Consider the addition of a small amount of a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to maintain the palladium in its active Pd(0) state.
-
-
Data on Byproduct Formation in a Related System:
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Nitrogen | < 2% | > 95% |
| 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Air | 15-20% | 70-75% |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Air | 10-15% | 80-85% |
This data is illustrative and based on general principles of Suzuki-Miyaura reactions.
Troubleshooting Workflow for Homocoupling in Suzuki Coupling
Caption: Troubleshooting logic for reducing homocoupling byproducts.
Issue 2: Formation of Hydrodehalogenation Byproduct in Cross-Coupling Reactions
Question: During a Buchwald-Hartwig amination of this compound, I am isolating a significant amount of the debrominated product, 1-phenylcyclopropanecarbonitrile. What causes this and how can I avoid it?
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be influenced by the choice of base, solvent, and ligand.
-
Base Selection: The strength and type of base can significantly impact the extent of hydrodehalogenation.
-
Troubleshooting Steps:
-
If using a strong, sterically hindered base like sodium tert-butoxide (NaOtBu), consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Ensure the base is added portion-wise or as a solution to avoid localized high concentrations.
-
-
-
Ligand Choice: The ligand can influence the relative rates of the desired amination and the undesired hydrodehalogenation.
-
Troubleshooting Steps:
-
Employing bulky biarylphosphine ligands such as XPhos or BrettPhos can often suppress hydrodehalogenation by favoring the reductive elimination step of the desired product.
-
-
-
Solvent Effects: The solvent can play a role in protonolysis pathways that lead to hydrodehalogenation.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous solvents. The presence of water can be a source of protons.
-
If using an alcohol-based solvent, consider switching to an aprotic solvent like toluene or dioxane.
-
-
Data on Byproduct Formation in a Related System:
The following table provides an illustrative comparison of how reaction parameters can affect hydrodehalogenation in the Buchwald-Hartwig amination of a related aryl bromide.
| Aryl Bromide | Amine | Ligand | Base | Solvent | Hydrodehalogenation Byproduct (%) | Desired Product Yield (%) |
| 3-Bromobenzonitrile | Morpholine | XPhos | Cs₂CO₃ | Toluene | < 3% | > 90% |
| 3-Bromobenzonitrile | Morpholine | P(o-tol)₃ | NaOtBu | THF | 10-15% | 75-80% |
| 3-Bromobenzonitrile | Aniline | BrettPhos | K₃PO₄ | Dioxane | < 5% | > 88% |
This data is illustrative and based on general principles of Buchwald-Hartwig amination reactions.
Decision Pathway for Minimizing Hydrodehalogenation
Caption: A decision-making workflow to reduce hydrodehalogenation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts depend on the reaction type.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig):
-
Homocoupling Product: Formation of a biphenyl dimer from two molecules of the starting material.
-
Hydrodehalogenation Product: Replacement of the bromine atom with a hydrogen atom.
-
-
For Nitrile Hydrolysis:
-
Over-hydrolysis: If the desired product is the amide, over-hydrolysis can lead to the formation of the corresponding carboxylic acid.
-
Incomplete Hydrolysis: If the carboxylic acid is the target, incomplete reaction will leave the amide as an impurity.
-
Q2: How can I purify my desired product away from these byproducts?
A2: Standard chromatographic techniques are typically effective.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from both more and less polar byproducts. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is usually effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Q3: Are there any known incompatibilities of the cyclopropyl nitrile moiety with common reagents?
A3: The cyclopropyl ring is generally stable under many reaction conditions. However, very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening side reactions, although this is not commonly observed under standard cross-coupling or hydrolysis conditions. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which should be considered if the nitrile is intended to be retained in the final product.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling and other side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed Toluene
-
Degassed Water
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add degassed toluene and degassed water in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Byproducts
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, aiming to reduce hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene to achieve a starting material concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Controlled Hydrolysis of the Nitrile to the Carboxylic Acid
This protocol describes a two-step, one-pot procedure for the hydrolysis of the nitrile group to the corresponding carboxylic acid, minimizing the isolation of the intermediate amide.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water (e.g., 5-6 equivalents of KOH in a 1:1 mixture of ethanol and water).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC), which typically forms the amide intermediate.
-
Continue to heat at reflux until the amide is fully converted to the carboxylate salt (can be monitored by LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The carboxylic acid product should precipitate. If it oils out, extract with ethyl acetate.
-
Collect the solid by vacuum filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude carboxylic acid can be further purified by recrystallization.
challenges in the characterization of 1-(3-Bromophenyl)cyclopropanecarbonitrile
Technical Support Center: 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; degradation of starting materials or product. | Ensure anhydrous reaction conditions. The cyclopropane ring can be sensitive to acidic or basic conditions, which may cause ring-opening.[1] Consider using milder bases or acids if applicable to your synthetic route. |
| Poor quality of starting materials. | Verify the purity of (3-bromophenyl)acetonitrile and other reagents before starting the reaction. | |
| Difficult Purification | Co-elution of impurities with the product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. Consider alternative purification methods like recrystallization if the product is a solid.[2] |
| Oily product that is difficult to handle. | If the product is an oil, try co-evaporation with a high-boiling point solvent like toluene to remove residual volatile solvents. Seeding with a small crystal, if available, may induce crystallization. | |
| Unexpected Peaks in ¹H NMR Spectrum | Residual starting materials or solvents. | Compare the spectrum to the known spectra of your starting materials and solvents. |
| Isomeric impurities. | The presence of other bromophenyl isomers (e.g., 2-bromo or 4-bromo analogs) as impurities in the starting material can lead to complex aromatic signals. | |
| Ring-opened byproducts. | The high ring strain of the cyclopropane ring makes it susceptible to cleavage under harsh conditions.[3][4][5][6] Look for signals corresponding to an opened C3 chain. | |
| Ambiguous Mass Spectrometry Results | Unclear molecular ion peak. | Look for a characteristic pair of peaks for the molecular ion (M and M+2) with a roughly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7][8] |
| Complex fragmentation pattern. | A common fragmentation pathway for brominated compounds is the loss of the bromine atom.[7][9] Look for a fragment corresponding to the mass of the molecule minus the mass of bromine. | |
| Product Instability/Degradation Over Time | The compound may be sensitive to light, air, or temperature. The nitrile group and the strained cyclopropane ring can contribute to reactivity.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Re-analyze the purity before use if stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H) in the range of 7.2-7.8 ppm.[10] The cyclopropane protons (4H) are expected to be diastereotopic and appear as complex multiplets in the range of 1.2-1.8 ppm. |
| ¹³C NMR | Aromatic carbons (6C) between 120-140 ppm. The carbon bearing the bromine will be in this region. The nitrile carbon (CN) around 118-122 ppm. The quaternary cyclopropane carbon at approximately 20-30 ppm, and the two CH₂ carbons of the cyclopropane ring at approximately 15-25 ppm. |
| FTIR (cm⁻¹) | Aromatic C-H stretching around 3000-3100 cm⁻¹. Nitrile (C≡N) stretching, a sharp peak around 2220-2260 cm⁻¹.[11][12] Aromatic C=C stretching in the 1400-1600 cm⁻¹ region. C-Br stretching in the 500-600 cm⁻¹ range.[11] |
| Mass Spec (MS) | Molecular Ion (M⁺): Look for a pair of peaks at m/z 221 and 223 with a ~1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] Key Fragments: A significant fragment at m/z 142, corresponding to the loss of the bromine atom. |
Disclaimer: The data in Table 1 is illustrative and based on typical values for similar functional groups and structures.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Potential impurities could include:
-
Unreacted (3-bromophenyl)acetonitrile: The starting material for many synthetic routes.
-
Isomeric impurities: If the starting (bromophenyl)acetonitrile contains ortho- or para-isomers, these will likely be carried through the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Ring-opened byproducts: Due to the inherent strain of the cyclopropane ring, it can undergo cleavage under certain conditions.[3][4][5][6]
Q3: What are the recommended storage conditions for this compound?
A3: Due to the potential for degradation, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without modifiers like formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample onto a C18 reverse-phase column and run a gradient or isocratic method to separate the main compound from any impurities. A UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm) is typically used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectra for the molecular ion peak and fragmentation patterns to confirm the identity of the compound and any impurities.[2]
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Experimental workflow for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. FTIR [terpconnect.umd.edu]
- 12. instanano.com [instanano.com]
safe handling and storage of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support guide provides essential information for the safe handling and storage of 1-(3-Bromophenyl)cyclopropanecarbonitrile. Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4] It is classified as a Storage Class 11 combustible solid. Keep the container away from heat and sources of ignition.[1]
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this compound is limited, based on related structures, it is prudent to avoid contact with strong oxidizing agents and strong bases.[1][5]
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1] For solid materials, sweep or shovel the spill into a suitable container for disposal.[6] Avoid generating dust.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Eye or Skin Irritation | Direct contact with the compound. | Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[5] Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation of Dust | Improper handling, lack of ventilation. | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][5] |
| Accidental Ingestion | Poor laboratory hygiene. | Clean mouth with water and get medical attention. Do NOT induce vomiting.[5][6] |
Quantitative Data Summary
A complete set of quantitative data for this compound is not available. The following table includes data for related compounds and should be used for guidance with caution.
| Property | Value | Compound | Source |
| Molecular Weight | 222.08 g/mol | This compound | [7] |
| Form | Solid | This compound | |
| Melting Point | 84°C | 1-(4-bromophenyl)cyclopropanecarbonitrile | [4] |
| Boiling Point | 321.4±35.0 °C (Predicted) | 1-(4-bromophenyl)cyclopropanecarbonitrile | [4] |
| Flash Point | > 110 °C / > 230 °F | (3-Bromophenyl)acetonitrile | [1] |
| Storage Class | 11 (Combustible Solids) | This compound |
Experimental Protocols
Standard Operating Procedure for Handling and Weighing
-
Preparation:
-
Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Don the required personal protective equipment (PPE): safety goggles, lab coat, and compatible chemical-resistant gloves.
-
-
Handling:
-
Weighing:
-
Use a clean, dry spatula and weighing paper or a suitable container.
-
Carefully transfer the desired amount of the solid.
-
If any material is spilled, clean it up immediately following the spill response procedure.
-
-
Storage:
-
Decontamination:
-
Clean all equipment used during the process.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with institutional and local regulations.
-
Wash hands thoroughly after handling.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting guide for common issues during handling.
References
Technical Support Center: Resolving Solubility Issues of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Bromophenyl)cyclopropanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the first steps I should take if I'm having trouble dissolving this compound?
A2: If you are encountering solubility issues, start by assessing your current solvent system and experimental conditions. Consider the following:
-
Solvent Choice: Is the polarity of your solvent appropriate for the compound's structure?
-
Temperature: Have you tried gentle heating to increase the dissolution rate?
-
Agitation: Are you using adequate mixing, such as stirring or sonication?
-
Purity of the Compound: Impurities can sometimes affect solubility.
Q3: Are there any known safety concerns I should be aware of when handling this compound and its solvents?
A3: Yes, it is crucial to handle this compound and any solvents used with appropriate safety precautions. The compound itself may cause skin and eye irritation.[2] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
This is a common issue for compounds with complex structures. The following workflow can help you systematically address this problem.
References
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
This technical support guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and workup of 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-83-1).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent method is the cyclopropanation of 3-bromophenylacetonitrile with a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) using a strong base and often a phase-transfer catalyst.
Q2: Why is an inert atmosphere (like Argon or Nitrogen) recommended for this reaction?
Strong bases, such as sodium hydride (NaH) or sodium amide (NaNH₂), are used to deprotonate the phenylacetonitrile. These bases are highly reactive and can be quenched by atmospheric moisture and oxygen, which would reduce the reaction yield.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 40:1).[1] The disappearance of the starting material (3-bromophenylacetonitrile) spot and the appearance of a new product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this synthesis?
-
Handle strong bases like sodium hydride with extreme care, as they are flammable and react violently with water.
-
1,2-Dibromoethane is a toxic and carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The reaction quench can be exothermic; therefore, it should be performed slowly and with cooling.
-
Small amounts of isocyanide may be evolved, so the apparatus should be set up in a fume hood.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Wet solvent or reagents. 3. Reaction temperature is too low. | 1. Use fresh, properly stored base. Ensure at least two equivalents are used for the cyclopropanation. 2. Use anhydrous solvents and dry reagents thoroughly before use. 3. Ensure the reaction is running at the optimal temperature as specified in the protocol. |
| Formation of Emulsion During Workup | 1. Vigorous shaking of the separatory funnel. 2. Presence of fine solids or polymeric byproducts. | 1. Use gentle inversions instead of vigorous shaking to mix layers.[2] 2. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer. 3. If an emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities (e.g., unreacted starting material, solvent residue). 2. The product may be polymorphic or a low-melting solid. | 1. Purify the crude product using column chromatography.[1] 2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Dry the product under high vacuum to remove any residual solvent. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., hydrolysis of the nitrile, polymeric materials). | 1. Allow the reaction to stir for a longer duration or consider adding more base. 2. Isolate the desired product via column chromatography. Adjust the workup procedure to include acidic/basic washes if applicable to remove specific impurities. |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromophenylacetonitrile | C₈H₆BrN | 196.04 | 5.0 g | 25.5 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.24 g | 56.1 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 5.25 g (2.4 mL) | 27.9 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.82 g | 2.55 |
| Anhydrous Toluene | C₇H₈ | - | 100 mL | - |
| Isopropanol | C₃H₈O | - | 10 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | ~100 mL | - |
| Brine (Saturated NaCl) | NaCl (aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~10 g | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under nitrogen. Add anhydrous toluene (100 mL) and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).
-
Addition of Reagents: While stirring, add a solution of 3-bromophenylacetonitrile in a small amount of anhydrous toluene to the flask dropwise at room temperature. After the addition is complete, add 1,2-dibromoethane dropwise.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol. Once the effervescence ceases, slowly add saturated aqueous ammonium chloride solution (100 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Washing: Combine all organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product, this compound.
Visual Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
1H NMR Analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) characteristics of 1-(3-Bromophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data table based on established chemical shift principles and experimental data from structurally similar compounds. This analysis is intended to aid researchers in the identification and characterization of this and related molecules.
Predicted ¹H NMR Data and Comparative Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the unique electronic environment of the cyclopropane ring.
For a robust comparison, experimental data for 3-bromotoluene and cyclopropanecarbonitrile are presented alongside the predicted data for the target molecule. 3-bromotoluene provides a reference for the chemical shifts of protons on a similarly substituted benzene ring, while cyclopropanecarbonitrile offers insight into the signals from the cyclopropyl protons.
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2' | ~7.7 | triplet (t) | ~1.8 |
| H-4' | ~7.5 | doublet (d) | ~7.8 | |
| H-5' | ~7.3 | triplet (t) | ~7.8 | |
| H-6' | ~7.4 | doublet (d) | ~7.8 | |
| -CH₂- (cyclopropyl) | ~1.8 (diastereotopic) | multiplet (m) | - | |
| -CH₂- (cyclopropyl) | ~1.6 (diastereotopic) | multiplet (m) | - | |
| 3-Bromotoluene [1][2] | Aromatic H | 7.33 | singlet (s) | - |
| Aromatic H | 7.27 | doublet (d) | 7.5 | |
| Aromatic H | 7.13 | doublet (d) | 7.9 | |
| Aromatic H | 7.09 | triplet (t) | 7.7 | |
| -CH₃ | 2.31 | singlet (s) | - | |
| Cyclopropanecarbonitrile [3] | -CH- (methine) | 1.356 | multiplet (m) | - |
| -CH₂- (methylene) | 0.944 | multiplet (m) | - | |
| -CH₂- (methylene) | 0.943 | multiplet (m) | - |
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), spectral width, and acquisition time.
-
Acquire the free induction decay (FID) signal.
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for the ¹H NMR analysis of this compound.
References
Comparative 13C NMR Spectral Analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromophenyl)cyclopropanecarbonitrile against experimentally determined spectra of structurally related compounds. Due to the absence of published experimental data for the target compound, this analysis is based on established chemical shift principles and data from analogous structures.
Predicted 13C NMR Chemical Shifts for this compound
The 13C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the carbon atoms of the bromophenyl ring, the cyclopropane ring, and the nitrile group. The predicted chemical shifts are based on the known effects of substituents on aromatic and aliphatic systems.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' (ipso-C attached to cyclopropane) | ~140-145 | Aromatic quaternary carbon, deshielded by the cyclopropane and bromo-substituent effects. |
| C2' | ~130-135 | Aromatic CH ortho to the cyclopropane group. |
| C3' (ipso-C attached to Br) | ~122-125 | Aromatic quaternary carbon directly attached to bromine, experiencing a shielding effect. |
| C4' | ~130-135 | Aromatic CH para to the cyclopropane group. |
| C5' | ~125-130 | Aromatic CH ortho to the bromine atom. |
| C6' | ~128-133 | Aromatic CH meta to the bromine atom. |
| C1 (Quaternary cyclopropane) | ~20-25 | Quaternary carbon of the cyclopropane ring, deshielded by the phenyl ring and nitrile group. |
| C2/C3 (CH2 of cyclopropane) | ~15-20 | Methylene carbons of the cyclopropane ring. |
| CN (Nitrile) | ~118-122 | Nitrile carbon, typically found in this region. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data for related molecules is presented below. These compounds share key structural motifs with this compound, namely the bromophenyl group, the cyclopropane ring, and the carbonitrile moiety.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of this compound with Related Compounds
| Compound | Aromatic C-Br | Other Aromatic C | Cyclopropane C (Quaternary) | Cyclopropane C (CH2) | Nitrile C |
| This compound (Predicted) | ~122-125 | ~125-145 | ~20-25 | ~15-20 | ~118-122 |
| p-Bromophenyl butyl ether | 114.1 | 132.3, 116.3, 158.2 | - | - | - |
| 1-(4-Bromophenyl)ethanol | 121.5 | 144.9, 127.1, 120.4 | - | - | - |
| Cyclopropanecarbonitrile | - | - | 1.3 | 10.9 | 121.3 |
| Cyclopropane[1] | - | - | - | -2.7 | - |
The data from p-bromophenyl butyl ether and 1-(4-bromophenyl)ethanol provide a reference for the chemical shifts of a carbon atom bearing a bromine atom in a phenyl ring.[2][3] The values for cyclopropanecarbonitrile offer a baseline for the chemical shifts of the carbons in the cyclopropane ring and the nitrile group.[4] The highly shielded nature of the unsubstituted cyclopropane ring carbons is also noted for comparison.[1]
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a 13C NMR spectrum, suitable for the characterization of this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift.
Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the structure of this compound and highlights the different carbon environments that would be observed in a 13C NMR spectrum.
Caption: Structure of this compound with key carbon environments.
References
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
Mass Spectrometry Analysis: A Comparative Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to predict its fragmentation pattern and offers a comparison with a relevant alternative, 1-phenylcyclopropanecarbonitrile. This approach provides valuable insights for researchers working with related molecular scaffolds.
Performance Comparison: Predicted vs. Known Fragmentation
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern upon ionization. For this compound, we can anticipate key fragmentation pathways based on the known behavior of brominated aromatic compounds and cyclopropyl nitriles.
A crucial characteristic of bromine-containing compounds in mass spectrometry is the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for any bromine-containing ion.
The analysis below compares the predicted mass spectral data for this compound with the experimentally determined data for 1-phenylcyclopropanecarbonitrile.
| Feature | This compound (Predicted) | 1-phenylcyclopropanecarbonitrile (Experimental)[1][2] |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉N[1] |
| Molecular Weight | 221.08 g/mol | 143.19 g/mol [1] |
| Molecular Ion (M⁺) | m/z 221 and 223 (isotopic pair) | m/z 143[1] |
| Key Fragment 1 | m/z 142 ([M-Br]⁺) | m/z 116 ([M-HCN]⁺)[1] |
| Key Fragment 2 | m/z 115 ([C₉H₆]⁺) | m/z 115 ([C₉H₅]⁺)[1] |
| Key Fragment 3 | m/z 91 | m/z 91 ([C₇H₇]⁺, tropylium ion) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key steps. The initial ionization will form the molecular ion, which will exhibit the characteristic isotopic pattern of a monobrominated compound. Subsequent fragmentation is likely to involve the loss of the bromine atom, followed by rearrangements and further fragmentation of the cyclopropyl and phenyl rings.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol
The following is a general experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure of the compound. Comparison with a spectral library (e.g., NIST) is recommended.
Logical Workflow for Compound Identification
The process of identifying and characterizing an unknown compound like this compound using GC-MS follows a logical workflow.
Caption: Workflow for GC-MS analysis and compound identification.
References
A Comparative Guide to HPLC Method Development for 1-(3-Bromophenyl)cyclopropanecarbonitrile Analysis
For researchers, scientists, and professionals in drug development, the robust analytical characterization of novel chemical entities is paramount. 1-(3-Bromophenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry, requires reliable analytical methods for purity assessment, quantification, and chiral separation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative chromatographic techniques for its analysis, supported by proposed experimental protocols and data-driven comparisons.
Proposed HPLC Methods for Analysis
Given the absence of a standardized, published HPLC method for this compound, this section outlines two proposed methods based on the analysis of structurally similar compounds, such as brominated aromatics and other nitrile-containing molecules.[1][2][3] These protocols serve as a robust starting point for method development and validation.
Reversed-Phase HPLC (RP-HPLC) for Achiral Analysis
Reversed-phase chromatography is the most common mode of HPLC, separating compounds based on their hydrophobicity.[4] For a non-polar compound like this compound, RP-HPLC is the primary choice for purity determination and quantification.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1 v/v) to a concentration of 1 mg/mL. |
This method provides a good starting point for achieving separation from potential impurities. The gradient can be optimized to improve resolution or reduce run time. The choice of acetonitrile is due to its favorable UV transparency and lower viscosity compared to methanol.[5]
Chiral HPLC for Enantiomeric Separation
As this compound possesses a chiral center at the C1 position of the cyclopropane ring, separating its enantiomers is critical for pharmaceutical development. Chiral Stationary Phases (CSPs) are essential for this purpose, with polysaccharide-based columns being a popular and effective choice.[6][7]
Experimental Protocol: Proposed Chiral HPLC Method
| Parameter | Recommended Condition |
| Column | Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB/IC) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Additives | 0.1% Trifluoroacetic Acid (TFA) for acidic compounds if needed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 1 mg/mL. |
The selection of the specific chiral column and the ratio of hexane to alcohol modifier are critical and often require empirical screening of different columns and solvent compositions to achieve optimal enantioseparation.[8]
Comparison with Alternative Chromatographic Techniques
While HPLC is a workhorse in analytical labs, other techniques offer distinct advantages in terms of speed, resolution, or applicability.
| Technique | Principle | Typical Column | Mobile Phase / Carrier Gas | Detector | Typical Run Time | Advantages for this Analyte | Limitations for this Analyte |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | C18, Phenyl-Hexyl (Reversed-Phase); Chiral Stationary Phases. | Acetonitrile/Water or Methanol/Water mixtures.[5] | UV-Vis, PDA, MS | 15-30 min | Versatile, robust, widely available, suitable for both purity and chiral analysis. | Slower run times, higher solvent consumption compared to UPLC/SFC. |
| UPLC | Uses sub-2 µm particles for higher efficiency and speed than HPLC.[9][10] | Sub-2 µm C18 or other phases.[9] | Similar to HPLC, but with UPLC-grade solvents. | UV-Vis, PDA, MS | 1-5 min | Faster analysis, better resolution, lower solvent use.[11] Ideal for high-throughput screening. | Higher backpressure requires specialized equipment, potential for column clogging. |
| SFC | Uses supercritical CO₂ as the main mobile phase.[5] | Chiral columns (polysaccharide-based), Silica, Diol.[12] | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol).[12] | UV-Vis, PDA, MS | 2-10 min | Very fast, especially for chiral separations.[5][13] Environmentally friendly ("green").[14] | Requires specialized instrumentation, analyte must be soluble in supercritical CO₂. |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[15] | Fused silica capillary with a non-polar or mid-polar phase (e.g., DB-5, DB-17). | Inert gas (Helium, Nitrogen, Hydrogen). | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD). | 10-20 min | High resolution, sensitive, especially with MS for halogenated compounds.[15][16] | Analyte must be volatile and thermally stable. Potential for degradation at high temperatures. |
Visualizing the Method Development and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion and Recommendations
The selection of an optimal analytical method for this compound depends on the specific objective:
-
For routine quality control (purity and assay): A robust Reversed-Phase HPLC method is the most practical and recommended starting point due to its versatility and widespread availability.
-
For high-throughput screening or metabolomics: UPLC offers significant advantages in speed and resolution, making it ideal for analyzing a large number of samples.[11]
-
For enantiomeric separation: Chiral SFC is often superior to chiral HPLC, providing faster and more efficient separations with a reduced environmental impact.[13][14]
-
For the analysis of volatile impurities: GC-MS is a powerful technique, offering excellent separation efficiency and definitive identification of thermally stable, volatile compounds.[15][16]
Ultimately, a combination of these techniques may be necessary for the complete analytical characterization of this compound throughout the drug development lifecycle. This guide provides the foundational protocols and comparative data to enable researchers to make informed decisions in their method development endeavors.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]
- 3. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 9. UPLC Columns Fundamentals Chemistries And Selected Small-Molecule Applications [pharmaceuticalonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. agilent.com [agilent.com]
- 14. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
A Comparative Guide to the Reactivity of 1-(3-Bromophenyl)cyclopropanecarbonitrile and 1-(4-Bromophenyl)cyclopropanecarbonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two isomeric building blocks, 1-(3-bromophenyl)cyclopropanecarbonitrile and 1-(4-bromophenyl)cyclopropanecarbonitrile. These compounds are valuable synthons in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting synthetic outcomes.
While direct, head-to-head quantitative comparisons of these specific isomers are not extensively documented in the literature, this guide leverages established principles of physical organic chemistry and data from analogous systems to provide a robust predictive comparison. The primary focus will be on two of the most prevalent C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Theoretical Analysis of Reactivity
The difference in reactivity between the meta (3-bromo) and para (4-bromo) isomers is primarily governed by the electronic effects of the substituents on the phenyl ring, which influence the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. The key substituents are the bromine atom and the 1-cyanocyclopropyl group.
The bromine atom exerts a dual electronic effect:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond.
-
Resonance Effect (+R): Through its lone pairs, bromine can donate electron density to the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions.
The 1-cyanocyclopropyl group is generally considered to be electron-withdrawing, primarily through its inductive effect.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-limiting step. This step is favored by a more electrophilic carbon-halogen bond. Therefore, substituents that withdraw electron density from the aromatic ring generally increase the rate of reaction.
-
1-(4-Bromophenyl)cyclopropanecarbonitrile (para-isomer): In this isomer, the bromine atom is para to the 1-cyanocyclopropyl group. Both groups are electron-withdrawing, and their effects are additive, making the aromatic ring relatively electron-deficient. The resonance effect of the bromine atom does not counteract the inductive withdrawal at the site of the C-Br bond.
-
This compound (meta-isomer): In the meta-isomer, the electron-withdrawing 1-cyanocyclopropyl group is meta to the bromine. The resonance donation of the bromine atom does not extend to the meta position. Consequently, the electronic environment around the C-Br bond is primarily influenced by the inductive effects of both groups.
Based on Hammett substituent constants, which quantify the electronic effect of a substituent, the para-isomer is expected to have a more electron-deficient aromatic ring at the position of the bromine atom compared to the meta-isomer. This increased electrophilicity of the C-Br bond in the para-isomer is predicted to lead to a faster rate of oxidative addition and, consequently, higher overall reactivity in many palladium-catalyzed cross-coupling reactions.
Data Presentation: Predicted Reactivity and Analogous System Data
The following table summarizes the predicted relative reactivity and provides illustrative data from analogous bromophenyl systems to support the theoretical analysis.
| Feature | This compound | 1-(4-Bromophenyl)cyclopropanecarbonitrile |
| Predicted Relative Reactivity | Lower | Higher |
| Rationale | The electron-withdrawing effects of the bromine and 1-cyanocyclopropyl groups are less effectively combined at the meta position, leading to a less electrophilic C-Br bond for oxidative addition. | The additive electron-withdrawing effects of the para-substituents render the C-Br bond more electrophilic, facilitating a faster rate of oxidative addition to the palladium catalyst. |
| Supporting Data (Analogous Systems) | In Suzuki-Miyaura couplings of bromobenzonitriles, the para-isomer generally exhibits higher reactivity. For instance, 4-bromobenzonitrile often couples under milder conditions or with lower catalyst loadings compared to 3-bromobenzonitrile. | Studies on various palladium-catalyzed reactions have shown that aryl halides with electron-withdrawing groups in the para position are typically more reactive than their meta counterparts.[1] |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both this compound and 1-(4-bromophenyl)cyclopropanecarbonitrile. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
1-(3- or 4-Bromophenyl)cyclopropanecarbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add 1-(3- or 4-bromophenyl)cyclopropanecarbonitrile, the arylboronic acid, and potassium carbonate.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a portion of the degassed 1,4-dioxane/water mixture.
-
Add the solvent mixture to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol describes the coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
1-(3- or 4-Bromophenyl)cyclopropanecarbonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Xantphos or other suitable Buchwald-Hartwig ligand (2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add Pd₂(dba)₃, the ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the amine, followed by 1-(3- or 4-bromophenyl)cyclopropanecarbonitrile.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Comparative Analysis of the Biological Activity of 1-Phenylcyclopropane Carboxamide Derivatives as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 1-phenylcyclopropane carboxamide derivatives, closely related to 1-(3-Bromophenyl)cyclopropanecarbonitrile. The data presented is based on a study that synthesized and evaluated these compounds for their antiproliferative activity against the human myeloid leukemia cell line U937.[1][2][3] This guide will facilitate the understanding of the structure-activity relationships of this class of compounds and inform the design of future derivatives with enhanced potency.
Comparative Biological Activity
The antiproliferative activity of the synthesized 1-phenylcyclopropane carboxamide derivatives was evaluated using a CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against the U937 cell line. The results are summarized in the table below.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM)[1] |
| 8a | H | H | H | H | >10 |
| 8b | F | H | H | H | >10 |
| 8c | Cl | H | H | H | 1.12 |
| 8d | Br | H | H | H | 1.10 |
| 8e | H | F | H | H | >10 |
| 8f | H | Cl | H | H | 1.15 |
| 8g | H | Br | H | H | 1.11 |
| 8h | H | H | F | H | >10 |
| 8i | H | H | Cl | H | 1.13 |
| 8j | H | H | Br | H | 1.09 |
| 8k | H | H | H | F | >10 |
| 8l | H | H | H | Cl | 1.14 |
| 8m | H | H | H | Br | 1.12 |
| 8n | OMe | H | H | H | >10 |
| 8o | H | OMe | H | H | >10 |
| 8p | H | H | OMe | H | >10 |
| 8q | Me | H | H | H | >10 |
| 8r | H | Me | H | H | >10 |
| 8s | H | H | Me | H | >10 |
| 8t | H | H | H | Me | >10 |
Note: The positions R1, R2, R3, and R4 refer to substitutions on the phenyl ring of the methyl 2-(aminophenoxy)acetate moiety.
Structure-Activity Relationship (SAR) Analysis
The data reveals that halogen substitutions (Cl, Br) on the phenyl ring of the methyl 2-(aminophenoxy)acetate moiety lead to a significant increase in antiproliferative activity against the U937 cell line, with IC50 values around 1.1 µM.[1] In contrast, derivatives with fluoro, methoxy, or methyl substitutions, as well as the unsubstituted parent compound, showed weak to no activity (IC50 > 10 µM).[1] This suggests that the presence of a larger halogen atom at various positions on this phenyl ring is crucial for the observed cytotoxic effect.
Experimental Protocols
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
The synthesis of the 1-phenylcyclopropane carboxamide derivatives involved a two-step process starting from substituted 2-phenyl acetonitriles.[1][2][3]
Antiproliferative Activity Assay
The antiproliferative activity was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]
Logical Relationship of SAR
The following diagram illustrates the logical relationship between the substitutions on the phenyl ring and the observed antiproliferative activity.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropanecarbonitrile Analogs as Enzyme Inhibitors
This guide provides a detailed comparison of 1-phenylcyclopropanecarbonitrile analogs, focusing on their structure-activity relationship (SAR) as enzyme inhibitors. The content is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design and optimization of this promising chemical scaffold. The unique structural features of the phenylcyclopropane moiety, including its rigidity and metabolic stability, make it an attractive scaffold in medicinal chemistry.[1][2]
Mechanism of Action: The Role of the Cyclopropylnitrile Moiety
The 1-phenylcyclopropanecarbonitrile scaffold possesses key structural features that contribute to its biological activity. The cyclopropane ring introduces conformational rigidity, which can lead to a more favorable entropy of binding to the target protein.[1] Furthermore, the nitrile group can play a crucial role in the interaction with the enzyme's active site. In certain enzyme classes, such as cysteine proteases, the nitrile moiety can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue.[3] This covalent interaction can lead to potent and sustained inhibition.
The proposed mechanism of reversible covalent inhibition is depicted below. The catalytic dyad of the enzyme (e.g., Cys/His) facilitates a nucleophilic attack of the cysteine thiolate on the electrophilic carbon of the nitrile group.[3] This forms a covalent thioimidate adduct, effectively inhibiting the enzyme's catalytic activity.
References
Comparative Guide to Analytical Methods for the Quantification of 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods for the quantitative analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines detailed experimental protocols and presents a comparative analysis of performance data to assist researchers in choosing the most suitable method for their specific needs.
General Workflow of Analytical Method Validation
The validation of an analytical method is a documented process that establishes by laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3] The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A general workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique.[4] The following sections describe hypothetical protocols for the quantification of this compound using HPLC-UV and GC-FID.
2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and impurities.[5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio of 20:1).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 100 µg/mL. Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Comparative Performance Data
The performance of an analytical method is evaluated based on several validation parameters.[2][8] The following tables summarize the hypothetical quantitative data for the HPLC-UV and GC-FID methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Linearity Range | 1 - 50 µg/mL | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intercept | < 2% of response at 100% concentration | < 2% of response at 100% concentration |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) - Repeatability | < 1.0% | < 1.5% |
| Precision (RSD%) - Intermediate Precision | < 2.0% | < 2.5% |
Table 3: Detection and Quantification Limits
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Table 4: Robustness
| Parameter Variation | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Flow Rate/Carrier Gas Flow (±10%) | < 2.0% | < 2.5% |
| Column Temperature (±5°C) | < 2.0% | < 3.0% |
| Mobile Phase/Oven Ramp Rate (±10%) | < 2.5% | < 3.5% |
Method Performance Comparison
The choice between HPLC-UV and GC-FID depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.[6]
Caption: Comparison of HPLC-UV and GC-FID performance.
Conclusion
Both the hypothetical HPLC-UV and GC-FID methods presented in this guide are suitable for the quantification of this compound. The HPLC-UV method offers excellent precision and is a robust technique for routine quality control analysis. The GC-FID method provides higher sensitivity, making it a better choice for trace-level analysis and impurity profiling. The final selection of the method should be based on a thorough evaluation of the specific analytical needs, laboratory resources, and regulatory requirements. It is imperative that any chosen method undergoes a comprehensive validation process to ensure it is fit for its intended purpose.[1][9]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. seejph.com [seejph.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Study of Catalysts for the Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry, can be achieved through various catalytic methods. This guide provides an objective comparison of two prominent catalytic strategies: Phase-Transfer Catalysis (PTC) and Rhodium-Catalyzed Cyclopropanation. The performance of representative catalysts from each class is compared, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic needs.
Data Presentation
The following table summarizes the quantitative data for the synthesis of arylcyclopropanecarbonitriles using different catalytic systems. Due to the limited availability of data for the direct synthesis of this compound, representative examples for the synthesis of the core 1-phenylcyclopropanecarbonitrile scaffold are presented to illustrate the efficacy of each catalyst type.
| Catalyst Type | Catalyst | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride (TEBA) | Phenylacetonitrile, 1,2-Dibromoethane | 50% aq. NaOH / Toluene | NaOH | 30-35 | 2 | 85 | [1] |
| Transition Metal Catalyst | Rhodium(II) acetate | Styrene, Ethyl 2-cyano-2-diazoacetate | Dichloromethane | - | 25 | 12 | 95 | [2][3][4] |
Experimental Protocols
Phase-Transfer Catalyzed Synthesis of 1-Phenylcyclopropanecarbonitrile
This protocol is adapted from the work of Mąkosza and co-workers for the synthesis of 1-phenylcyclopropanecarbonitrile, a close analog of the target compound.
Materials:
-
Phenylacetonitrile
-
1,2-Dibromoethane
-
50% aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBA)
-
Toluene
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
A mixture of phenylacetonitrile (0.1 mol), 1,2-dibromoethane (0.12 mol), and benzyltriethylammonium chloride (0.002 mol) in 15 mL of toluene is vigorously stirred.
-
To this mixture, 20 mL of 50% aqueous sodium hydroxide is added dropwise, maintaining the temperature between 30-35 °C with a cooling bath.
-
After the addition is complete, the mixture is stirred vigorously for an additional 2 hours at the same temperature.
-
The reaction mixture is then diluted with water, and the organic layer is separated.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is distilled under reduced pressure to yield 1-phenylcyclopropanecarbonitrile.
General Protocol for Rhodium-Catalyzed Cyclopropanation
This generalized protocol is based on established procedures for the rhodium-catalyzed cyclopropanation of styrenes with diazo compounds bearing a nitrile group.
Materials:
-
Styrene derivative (e.g., 3-bromostyrene)
-
Ethyl 2-cyano-2-diazoacetate
-
Rhodium(II) acetate dimer
-
Anhydrous dichloromethane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the styrene derivative (1.2 mmol) and rhodium(II) acetate dimer (0.01 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-cyano-2-diazoacetate (1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over a period of 1 hour at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-2-ethoxycarbonyl-cyclopropanecarbonitrile.
Mandatory Visualization
Caption: Generalized experimental workflows for Phase-Transfer and Transition Metal Catalysis.
Caption: Logical relationships in the selection of a catalytic method.
References
Assessing the Purity of Synthesized 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 1-(3-Bromophenyl)cyclopropanecarbonitrile, a key building block in the development of novel therapeutics. The following sections detail experimental protocols, present comparative data, and offer a logical workflow for a robust purity assessment.
Predicted Impurity Profile
The purity of this compound is intrinsically linked to its synthetic route. A common method for the synthesis of similar compounds involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane.[1] Based on this, the primary impurities of concern are:
-
Unreacted Starting Materials:
-
(3-Bromophenyl)acetonitrile
-
1,2-Dibromoethane
-
-
Byproducts:
-
Products of over-alkylation or other side reactions.
-
Residual solvents from reaction and workup (e.g., ethanol, ethyl acetate).
-
A thorough purity analysis must be capable of separating and quantifying the target compound from these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile. The most powerful techniques for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the molar quantity of the analyte.[1][5] Purity is determined by comparing the integral of a target analyte peak to that of a certified internal standard of known concentration. | Absolute purity determination, structural confirmation of the main component and impurities. | Fast, non-destructive, provides structural information, and is a primary ratio method.[1][5] | Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase.[3][4] | Relative purity by area percent, quantification of non-volatile and thermally labile impurities. | High sensitivity and resolving power, widely applicable to a range of organic molecules.[3][6] | Requires a reference standard for absolute quantification, may not detect all impurities if they do not possess a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by mass-based detection and identification.[2] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Excellent for volatile impurities, provides structural information from mass spectra.[2] | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.[1][5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved proton signal of this compound (e.g., a proton on the aromatic ring) and a known proton signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their affinity for a stationary phase (e.g., C18 column) versus a liquid mobile phase. Purity is typically assessed by the area percentage of the main peak relative to all other peaks detected.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a fingerprint for identification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the relative purity by area percentage.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment.
This structured approach, combining orthogonal analytical techniques, ensures a thorough and reliable determination of the purity of synthesized this compound, which is critical for its application in research and drug development.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
cytotoxicity assays of compounds derived from 1-(3-Bromophenyl)cyclopropanecarbonitrile
A comparative analysis of the cytotoxic effects of various compounds is crucial for the early stages of drug discovery and development. This guide provides an objective comparison of the in vitro cytotoxicity of novel cyclopropane-based compounds, supported by experimental data and detailed methodologies. The focus is on compounds structurally related to the cyclopropane scaffold, a key feature in many biologically active molecules.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic concentrations (CC50) of a series of dipeptidyl cyclopropane-based inhibitors against human embryonic kidney 293T (HEK 293T) cells. A higher CC50 value indicates lower cytotoxicity. For comparison, the half-maximal effective concentration (EC50) against a SARS-CoV-2 replicon system is also included to provide a therapeutic index context.
| Compound | CC50 in 293T cells (µM)[1][2] | EC50 against SARS-CoV-2 Replicon (µM)[1][2] | Selectivity Index (SI = CC50/EC50) |
| 2c/d | > 100 | 0.35 ± 0.04 | > 286 |
| 5c/d | > 100 | 0.13 ± 0.02 | > 769 |
| 10c/d | > 100 | 0.21 ± 0.02 | > 476 |
| 11c/d | > 100 | 0.12 ± 0.01 | > 833 |
| GC376 | > 100 | 0.28 ± 0.03 | > 357 |
| Rupintrivir | > 100 | 2.4 ± 0.2 | > 42 |
Note: Data is presented for selected compounds from a broader study for illustrative purposes. c/d denotes a mixture of diastereomers.
The data indicates that the tested cyclopropane-derived inhibitors exhibit low cytotoxicity, with CC50 values greater than 100 µM for all listed compounds.[1][2] This suggests a high therapeutic index, especially for compounds 5c/d and 11c/d , which show potent antiviral activity at concentrations far below their cytotoxic threshold.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in assessing the therapeutic potential of novel compounds. A common method for determining the cytotoxic effects of a compound on cell lines is the MTT assay.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) to formazan.
Materials:
-
Human Embryonic Kidney 293T (HEK 293T) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: HEK 293T cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the different compound concentrations is added to the respective wells. A vehicle control (medium with the same percentage of DMSO used for the compounds) and a blank control (medium only) are also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 4 hours under the same conditions. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the blank wells is subtracted from all other readings. The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability). The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using a cell-based assay.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Signaling Pathway Context: Viral Polyprotein Processing
The cyclopropane derivatives discussed are inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is essential for viral replication, and its inhibition is a key therapeutic strategy. The following diagram illustrates the role of 3CLpro in the viral life cycle.
Caption: Simplified viral replication pathway and the role of 3CL protease.
References
A Comparative Guide to the Synthetic Routes of 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic methodologies for obtaining 1-(3-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The primary route detailed is the phase-transfer catalyzed (PTC) cyclopropanation of 3-bromophenylacetonitrile, a common and adaptable method for the synthesis of 1-aryl-1-cyanocyclopropanes. Due to the prevalence of this method in the synthesis of analogous compounds, a detailed, generalized protocol is provided alongside a discussion of an alternative conceptual approach.
Comparison of Synthetic Routes
| Parameter | Route 1: Phase-Transfer Catalyzed Cyclopropanation | Route 2: Intramolecular Cyclization (Conceptual) |
| Starting Materials | 3-Bromophenylacetonitrile, 1,2-Dihaloethane (e.g., 1,2-dibromoethane) | A γ-functionalized nitrile precursor (e.g., 4-bromo-2-(3-bromophenyl)butanenitrile) |
| Key Reagents | Strong base (e.g., NaOH, KOH), Phase-transfer catalyst (e.g., quaternary ammonium salt) | Base (e.g., NaH, LDA) |
| Reaction Type | Nucleophilic substitution (alkylation) | Intramolecular nucleophilic substitution |
| Reported Yield | Data not available for the specific target molecule, but generally moderate to good for analogous compounds. | Not reported. This is a conceptual alternative. |
| Advantages | Utilizes readily available starting materials; amenable to scale-up; avoids hazardous reagents like diazomethane. | Potentially high yielding due to the intramolecular nature of the reaction. |
| Disadvantages | Potential for side reactions (e.g., elimination of the dihaloethane); requires careful optimization of reaction conditions. | The synthesis of the required precursor can be multi-stepped and complex. |
Experimental Protocols
Route 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation of 3-Bromophenylacetonitrile
This protocol is based on established methods for the cyclopropanation of arylacetonitriles.
Reaction Scheme:
Materials:
-
3-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC))
-
Toluene or another suitable organic solvent
-
Deionized water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenylacetonitrile (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq) in toluene.
-
Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 50% w/v). Add this solution to the reaction mixture.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (1.1-1.5 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the mixture to a temperature between 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from several hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with water and separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Note: The choice of base can be critical. For challenging cyclopropanations, more concentrated potassium hydroxide has been reported to give better yields than sodium hydroxide by minimizing the competing elimination reaction of the 1,2-dihaloethane.
Visualizing the Synthetic Pathways
Caption: Comparative diagram of synthetic routes to this compound.
Experimental Workflow for PTC Cyclopropanation
Caption: Step-by-step workflow for the PTC synthesis of this compound.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to use the provided protocol as a starting point and optimize the reaction conditions to achieve the desired yield and purity for their specific applications.
Safety Operating Guide
Proper Disposal of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(3-Bromophenyl)cyclopropanecarbonitrile. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide outlines a step-by-step operational plan for the handling and disposal of this compound, its contaminated materials, and spill cleanup waste.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2] Use proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, a NIOSH-approved respirator is required.
Chemical Incompatibilities
To prevent dangerous reactions, this compound should not be mixed with the following substances during storage or disposal:
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. Do not mix hazardous waste with non-hazardous waste.[7]
Waste Streams:
| Waste Type | Description | Container Type | Labeling |
| Solid Chemical Waste | Unused or expired this compound. | Tightly sealed, chemically resistant container.[6] | "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[6] |
| Contaminated Solid Waste | Items grossly contaminated with the compound, such as gloves, filter paper, and weighing boats. | Designated solid hazardous waste container.[6] | "Hazardous Waste," "Halogenated Organic Waste," and a description of the contents. |
| Aqueous Waste | Aqueous solutions containing this compound. | Designated, properly labeled waste carboy or container.[6] | "Hazardous Waste," "Aqueous Halogenated Organic Waste," and the approximate concentration of the compound. |
| Non-Halogenated Organic Solvent Waste | Solvents used to dissolve the compound that do not contain halogens. | Appropriate solvent waste container. | "Hazardous Waste," "Non-Halogenated Organic Solvent Waste," and list of solvents. |
| Halogenated Organic Solvent Waste | Solvents used to dissolve the compound that contain halogens. | Appropriate solvent waste container. | "Hazardous Waste," "Halogenated Organic Solvent Waste," and list of solvents. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.[6]
Minor Spill (Contained in a fume hood):
-
Alert personnel in the immediate area.[6]
-
If the compound is flammable, extinguish all ignition sources.[6]
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[3][8]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS with the Safety Data Sheet (SDS) for this compound.
Disposal Procedure
The primary method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[2] The recommended final disposal method is incineration at an approved waste disposal plant.[1]
Step-by-Step Disposal Workflow:
-
Segregate Waste: Collect all waste streams in their designated and properly labeled containers as described in the table above.
-
Store Waste: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Containers must be kept tightly closed.[8]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehs.providence.edu [ehs.providence.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Bromophenyl)cyclopropanecarbonitrile
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for handling 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS RN: 124276-83-1), a compound whose toxicological properties are not yet fully characterized.[1] Adherence to these protocols is critical to ensure the safety of all personnel and the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | To protect against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing. |
| Hands | Chemical-resistant Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals.[2][3] Ensure gloves are inspected for integrity before each use and changed immediately upon contamination. For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat | A buttoned lab coat provides a primary barrier against accidental spills. |
| Feet | Closed-toe, chemical-resistant shoes or boots | To protect feet from spills and falling objects.[1] |
| Respiratory | Use in a certified Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted within a chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: From Receipt to Reaction
Follow these step-by-step instructions for the safe handling of this compound in the laboratory.
Pre-Operational Checks
-
Safety Data Sheet (SDS) Review: Although a comprehensive SDS may not be readily available, review all accessible safety information, such as the product information from the supplier.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit rated for solid chemical spills readily available.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the certification is current.
Weighing and Transfer of Solid Compound
-
Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Avoid generating dust. If any dust is created, ensure it is contained within the fume hood.
-
Securely close the stock container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed solid to the reaction vessel, which should also be inside the fume hood.
-
Use a funnel to prevent spillage.
-
If any solid adheres to the weigh boat, rinse it into the reaction vessel with a small amount of the reaction solvent.
-
Dissolution Procedure
-
Solvent Addition: Slowly add the desired solvent to the reaction vessel containing the solid compound.
-
Mixing: Use magnetic or mechanical stirring to aid dissolution. Ensure the reaction vessel is appropriately clamped and secured.
-
Observation: Monitor the dissolution process to ensure it proceeds as expected. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance.
Waste Segregation
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh boats, and bench paper should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Given that this compound is a halogenated organic compound, all solutions containing this substance must be collected in a designated "Halogenated Organic Waste" container.
-
This waste container must be kept closed when not in use and stored in a secondary containment bin.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Waste containers should be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of the handling process, emphasizing safety and compliance at each step.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
